Gabapentin-13C3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
InChI Key |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
Isomeric SMILES |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Gabapentin-13C3, an isotopically labeled version of the widely used anticonvulsant and analgesic drug, Gabapentin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, spectroscopic data, and analytical applications.
Chemical Identity and Physicochemical Properties
This compound is a stable isotope-labeled analog of Gabapentin, where three carbon atoms in the cyclohexyl ring have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of Gabapentin in biological matrices by mass spectrometry.
Table 1: General Information and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[1-(aminomethyl)cyclohexyl-2,3,4,5,6-13C3]acetic acid | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 2139236-63-6 | [1] |
| Molecular Formula | C6 13C3 H17 NO2 | [2][3] |
| Molecular Weight | 174.21 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (for unlabeled) | [4] |
| Melting Point | 162 °C (for unlabeled) | [5] |
| pKa1 | 3.68 (for unlabeled) | [5][6] |
| pKa2 | 10.70 (for unlabeled) | [5][6] |
| Water Solubility | 10 mg/mL (for unlabeled) | [5] |
| logP | -1.1 (octanol/buffer pH 7.4, for unlabeled) | [6] |
| Storage | -20°C | [3] |
Note: Most experimental physicochemical data are reported for unlabeled Gabapentin. The properties of this compound are expected to be nearly identical.
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic data for this compound, with comparisons to its unlabeled counterpart where relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled Gabapentin. Minor differences in chemical shifts may be observed for protons directly attached to or in close proximity to the 13C-labeled carbons due to isotopic effects. The primary signals for unlabeled Gabapentin in water are observed for the cyclohexyl and methylene protons.[7][8]
13C NMR: The 13C NMR spectrum is the most significantly altered spectroscopic feature of this compound. The signals corresponding to the three 13C-labeled carbons will exhibit a much higher intensity compared to the natural abundance 13C signals in an unlabeled Gabapentin spectrum. Additionally, 13C-13C coupling may be observed between the labeled carbons, providing valuable structural information. Solid-state 13C NMR has been used to study the polymorphism of unlabeled Gabapentin.[9]
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique where the utility of this compound as an internal standard is realized. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled Gabapentin due to the three 13C atoms. This mass difference allows for the clear differentiation and accurate quantification of the analyte and the internal standard in complex mixtures. The protonated molecule of unlabeled gabapentin is observed at m/z 172.1332, with in-source fragments at m/z 154.1226 and 136.1121, corresponding to the loss of one and two water molecules, respectively.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be nearly identical to that of unlabeled Gabapentin. The vibrational frequencies of bonds involving the 13C atoms may show a slight shift to lower wavenumbers due to the increased mass of the carbon atom. The characteristic IR absorption bands for unlabeled Gabapentin include those for the primary amine (NH2) group, the carboxylic acid (COOH) group, and the alkyl C-H bonds.[12][13][14][15][16]
Synthesis
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. This compound solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]
- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015) [hmdb.ca]
- 9. Quantification of gabapentin polymorphs in gabapentin/excipient mixtures using solid state 13C NMR spectroscopy and X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. jchemlett.com [jchemlett.com]
- 14. researchgate.net [researchgate.net]
- 15. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 16. Molecular structure, electronic properties, NLO, NBO analysis and spectroscopic characterization of Gabapentin with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 18. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 19. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 20. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
An In-depth Technical Guide on the Synthesis and Characterization of Gabapentin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of epilepsy and neuropathic pain.[1][2] Isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices during pharmacokinetic and bioequivalence studies.[3][4] Gabapentin-13C3, a stable isotope-labeled variant of Gabapentin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical identity with the analyte and its distinct mass, which allows for precise differentiation. This guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound. While specific proprietary methods for the synthesis of commercially available standards are not publicly disclosed, this document outlines a scientifically grounded approach based on established organic chemistry principles and standard analytical techniques.
Synthesis of this compound
The synthesis of this compound requires the introduction of three ¹³C atoms into the Gabapentin scaffold. A logical approach involves utilizing a ¹³C-labeled precursor that can be incorporated early in a known synthetic route for Gabapentin. One common synthesis of Gabapentin proceeds through the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[5] A plausible route for the synthesis of this compound is outlined below, starting from a custom ¹³C-labeled starting material.
Proposed Synthetic Pathway
A feasible synthetic strategy would involve starting with a ¹³C-labeled version of a key intermediate. For instance, the synthesis could commence from diethyl malonate labeled with ¹³C at the two carbonyl carbons and the central methylene carbon.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of gabapentin in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
Gabapentin-13C3 as a Certified Reference Material: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gabapentin-13C3 as a certified reference material (CRM). It is designed to be a core resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in quantitative analytical workflows. This document details the material's specifications, its application in validated analytical methods, and the underlying principles of its use.
Introduction to this compound as a Certified Reference Material
Gabapentin is a pharmaceutical agent widely used for the treatment of epilepsy and neuropathic pain.[1] Accurate quantification of gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variability in sample processing and instrument response.
This compound is a stable isotope-labeled analogue of gabapentin, containing three carbon-13 isotopes. This modification results in a 3 Dalton mass shift, allowing for clear differentiation from the unlabeled gabapentin in a mass spectrometer, while maintaining the same chromatographic retention time and ionization efficiency. As a certified reference material, this compound is produced under stringent quality control measures to ensure its identity, purity, and concentration, making it an indispensable tool for accurate and reproducible quantification of gabapentin.
Quantitative Data
The following tables summarize the typical quantitative data for a this compound certified reference material, such as that offered by Cerilliant. It is important to consult the Certificate of Analysis (CoA) for the specific lot being used for the most accurate and up-to-date information.
Table 1: General Specifications
| Parameter | Specification |
| Product Name | This compound |
| Manufacturer | Cerilliant |
| Product Code | G-018 |
| Chemical Formula | C₆¹³C₃H₁₇NO₂ |
| Molecular Weight | 174.21 g/mol |
| Form | Solution |
| Solvent | Methanol |
| Concentration | 100 µg/mL |
| Storage | -20°C |
Table 2: Quality Control Specifications (Typical Values)
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry |
| Certified Concentration | 100.0 ± 0.6 µg/mL | Gravimetrically prepared, verified by LC-MS/MS |
| Homogeneity | Conforms to ISO Guide 35 | LC-MS/MS |
| Stability | Stable under recommended storage conditions | Real-time and accelerated stability studies |
Synthesis and Purification
The synthesis of this compound involves the introduction of three carbon-13 atoms into the gabapentin molecule. While the precise, proprietary synthesis methods of commercial suppliers are not publicly detailed, a plausible synthetic route can be conceptualized based on known organic chemistry principles for isotopic labeling. The following diagram illustrates a potential synthetic pathway.
Caption: A conceptual multi-step synthesis pathway for this compound.
Purification of the final product is a critical step to ensure the high chemical purity required for a certified reference material. This is typically achieved through techniques such as preparative high-performance liquid chromatography (HPLC). The purified this compound is then subjected to rigorous analytical testing to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of gabapentin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed, representative protocol for the analysis of gabapentin in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of unlabeled gabapentin CRM in methanol.
-
This compound Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound CRM (100 µg/mL) with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the gabapentin stock solution to achieve a concentration range of 50 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution (1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution, e.g., 80% A, 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gabapentin: m/z 172.1 → 154.1this compound: m/z 175.1 → 157.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Mechanism of Action of Gabapentin
Gabapentin exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] This interaction disrupts the trafficking of these channels to the neuronal cell membrane, leading to a reduction in calcium influx and subsequent release of excitatory neurotransmitters.
Caption: Gabapentin's binding to the α2δ-1 subunit of VGCCs.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the typical workflow for the quantification of gabapentin in plasma samples using this compound as an internal standard.
Caption: Workflow for gabapentin quantification in plasma.
Logical Relationship in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the principle that the ratio of the analyte to its isotopically labeled internal standard remains constant throughout the sample preparation and analysis process.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
This compound is a critical tool for the accurate and precise quantification of gabapentin in various matrices. As a certified reference material, it provides the necessary assurance of quality and traceability for researchers and drug development professionals. The use of this compound in conjunction with LC-MS/MS offers a robust and reliable analytical method, essential for regulatory submissions and clinical research. This guide has provided an in-depth overview of the technical aspects of this compound, from its fundamental properties to its practical application in a validated analytical workflow.
References
The Core Mechanism of Action of Gabapentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, originally developed as an antiepileptic agent, has become a cornerstone in the management of neuropathic pain. Its therapeutic efficacy is primarily attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This guide provides an in-depth technical overview of the core mechanism of action of gabapentin, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support advanced research and drug development.
Primary Mechanism: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
The principal mechanism of gabapentin's action is its high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[1][2] This interaction is crucial for its therapeutic effects. While structurally a GABA analogue, gabapentin does not bind to GABA receptors or directly modulate GABAergic transmission.[3]
Quantitative Data: Binding Affinity and Functional Inhibition
The following tables summarize the key quantitative data related to gabapentin's interaction with its molecular target and its downstream functional consequences.
Table 1: Gabapentin Binding Affinities (Kd) for α2δ Subunits
| α2δ Subunit Isoform | Dissociation Constant (Kd) | Species/Tissue | Reference |
| α2δ-1 | ~59 nM | Porcine Brain | [4] |
| α2δ-2 | ~153 nM | Porcine Brain | [4] |
| α2δ-1 | 85.8 ± 12.8 nM | tsA-201 cells (in EDTA) | [5][6] |
| α2δ-1 | 125.9 ± 40.3 nM | tsA-201 cells (in Mg2+) | [5][6] |
Table 2: Functional Inhibition of Calcium Influx by Gabapentin
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 | 17 µM | Human Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [7] |
| IC50 | 14 µM | Rat Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [8] |
| IC50 | 167 nM | Cultured Rat Dorsal Root Ganglion Neurons | Whole-cell Ca2+ channel current (IBa) | [9] |
| Maximal Inhibition | 37% | Human Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [7] |
| Maximal Inhibition | 36% | Rat Neocortical Synaptosomes | K+-induced [Ca2+]i increase | [8] |
Table 3: Gabapentin-Mediated Reduction of Neurotransmitter Release
| Neurotransmitter | Reduction (%) | Tissue/Cell Type | Experimental Condition | Reference |
| Glutamate | 18% | Rat Neocortical Slices | K+-evoked release | [8] |
| Aspartate | 16% | Rat Neocortical Slices | K+-evoked release | [8] |
| Noradrenaline | 31% (maximal) | Human Neocortical Slices | K+-evoked release | [7] |
| Noradrenaline | 46% (maximal) | Rat Neocortical Slices | K+-evoked release | [8] |
| Glutamate (IC50) | 5.3 µM (for Pregabalin) | Rat Neocortical Slices | K+-evoked release | [10] |
Signaling Pathway of Gabapentin Action
The binding of gabapentin to the α2δ-1 subunit of VGCCs leads to a cascade of events that ultimately reduces the release of excitatory neurotransmitters.
Caption: Gabapentin's primary signaling pathway.
Secondary and debated Mechanisms of Action
While the interaction with the α2δ-1 subunit is the most established mechanism, other actions of gabapentin have been proposed and are subjects of ongoing research.
Modulation of GABA Synthesis
Some studies suggest that gabapentin can increase the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[11][12] One study in humans reported that a 1200 mg dose of gabapentin increased brain GABA levels within 30 minutes of oral administration. Another study found a 13% increase in GABA concentrations in human neocortical slices. However, the clinical relevance and the precise molecular mechanism of this effect remain to be fully elucidated.
Table 4: Effect of Gabapentin on GABA and Glutamate Levels
| Neurotransmitter | Change | Brain Region/Tissue | Species | Reference |
| GABA | Increased (rate of 3.1 mM/hour) | Brain | Human | |
| GABA | Increased by 13% | Human Neocortical Slices | Human | |
| GABA | Increased by 55.7% | Visual Cortex | Human | [12] |
| Glutamate | No significant change | Visual Cortex | Human | |
| Glutamate | Increased extracellularly | Locus Coeruleus | Rat |
Inhibition of Glutamate Release
Consistent with its primary mechanism, gabapentin has been shown to reduce the release of the excitatory neurotransmitter glutamate.[8] This effect is a direct consequence of the reduced calcium influx through VGCCs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of gabapentin.
Radioligand Binding Assay for α2δ Subunit Affinity
This assay is used to determine the binding affinity of gabapentin for its target, the α2δ subunit.
Protocol Summary:
-
Membrane Preparation: Homogenize tissue (e.g., porcine brain) in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with varying concentrations of radiolabeled gabapentin (e.g., [³H]gabapentin) in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding data.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement
This technique allows for the direct measurement of ion channel activity in individual neurons.
Protocol Summary:
-
Cell Preparation: Culture or acutely dissociate neurons (e.g., dorsal root ganglion neurons).
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential and apply depolarizing voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the cell with a solution containing gabapentin at various concentrations.
-
Data Acquisition and Analysis: Record the changes in calcium current amplitude and kinetics in the presence of gabapentin to determine parameters like IC50.
Caption: Workflow for whole-cell patch-clamp recording.
Co-Immunoprecipitation for Protein-Protein Interactions
This method is used to investigate the interaction between the α2δ-1 subunit and other proteins, such as the pore-forming α1 subunit of VGCCs.
Protocol Summary:
-
Cell Lysis: Lyse cells or tissue expressing the proteins of interest in a non-denaturing buffer to preserve protein interactions.
-
Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., α2δ-1).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., VGCC α1 subunit).
Caption: Workflow for co-immunoprecipitation.
Conclusion
The primary and most well-characterized mechanism of action of gabapentin is its selective binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate. While other mechanisms, including the modulation of GABA synthesis, have been proposed, the α2δ-1-mediated pathway remains the cornerstone of its therapeutic efficacy in neuropathic pain and epilepsy. This technical guide provides a comprehensive overview of the quantitative data and experimental methodologies that form the basis of our current understanding, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. plymsea.ac.uk [plymsea.ac.uk]
- 8. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. graphviz.org [graphviz.org]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
Pharmacokinetics and Metabolism of Gabapentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of gabapentin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
Gabapentin is an anticonvulsant drug structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] Despite its structural similarity to GABA, it does not bind to GABA receptors or influence GABA synthesis or uptake.[2][3] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[1][2][3][4][5] Gabapentin is utilized in the treatment of epilepsy, neuropathic pain, and other neurological conditions.[1][3][4][6] A key feature of gabapentin is its unique pharmacokinetic profile, characterized by a lack of metabolism and renal excretion.[7][[“]][9]
Pharmacokinetic Profile
The pharmacokinetic properties of gabapentin are summarized in the tables below, detailing its absorption, distribution, metabolism, and excretion characteristics.
Absorption
Gabapentin is absorbed from the gastrointestinal tract via a saturable transport mechanism mediated by the L-type amino acid transporter 1 (LAT1) and presumably LAT2.[1][4][10][11][12] This results in dose-dependent bioavailability, where the percentage of drug absorbed decreases as the dose increases.[4][7][[“]]
Table 1: Bioavailability of Gabapentin at Different Doses
| Daily Dose (mg) | Bioavailability (%) |
| 900 | ~60[1][2] |
| 1200 | ~47[2] |
| 1800 | Proportional plasma concentrations up to this dose[7] |
| 2400 | ~34[2] |
| 3600 | ~33[2] |
| 4800 | ~27[1][2] |
Food has a minor impact on absorption, potentially increasing the maximum concentration (Cmax) and area under the curve (AUC) by about 10-14%.[2][4] The time to reach peak plasma concentration (Tmax) is typically 2 to 4 hours.[2]
Distribution
Gabapentin exhibits low plasma protein binding and is widely distributed throughout the body.[2][7]
Table 2: Distribution Parameters of Gabapentin
| Parameter | Value |
| Plasma Protein Binding | <3%[1][2][4] |
| Apparent Volume of Distribution | 58 ± 6 L[1][2] |
| Cerebrospinal Fluid (CSF) Concentration | ~9-20% of plasma concentration[1][2][4][13] |
Transport across the blood-brain barrier is facilitated by the LAT1 transporter.[4][14][15]
Metabolism
Gabapentin undergoes minimal to no metabolism in humans.[1][2][3][4][7][[“]][16] It does not induce or inhibit cytochrome P450 (CYP) enzymes, which contributes to its low potential for metabolism-based drug-drug interactions.[2][7][17]
Excretion
Gabapentin is primarily eliminated from the body unchanged through renal excretion.[1][3][4][7][[“]][13] Its clearance is directly proportional to creatinine clearance, necessitating dose adjustments in patients with renal impairment.[7][13][16][18]
Table 3: Excretion Parameters of Gabapentin
| Parameter | Value |
| Elimination Half-Life | 5 to 7 hours[1][2][4][6][16] |
| Renal Clearance in Elderly | 125 mL/min (if older than 70 y)[16] |
| Half-Life in Anuric Patients | ~132 hours (off dialysis)[13] |
| Half-Life during Hemodialysis | 3.8 hours[13] |
Experimental Protocols for Pharmacokinetic Analysis
The quantification of gabapentin in biological matrices like plasma and urine is essential for pharmacokinetic studies. Due to the lack of a significant chromophore, derivatization is often required for UV-Vis or fluorescence detection.[19][20] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for direct quantification without derivatization.[21]
Sample Preparation: Protein Precipitation
A common and straightforward method for plasma sample preparation is protein precipitation.
-
Procedure: To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., metformin or acetaminophen).[21] Add 200 µL of acetonitrile to precipitate the plasma proteins. Vortex the mixture for approximately 40 seconds. Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant for analysis.
Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for gabapentin analysis.[21]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Quantification by HPLC with UV Detection (Post-Column Derivatization)
This method requires a derivatization step to make gabapentin detectable by a UV detector.
-
Derivatization Agent: 1-fluoro-2,4-dinitrobenzene (FDNB) can be used as a derivatizing agent.[22]
-
Procedure: After protein precipitation, the supernatant is mixed with the derivatization agent and allowed to react under specific temperature and pH conditions to form a chromophore-containing derivative.[22]
-
Chromatographic Conditions:
Visualizations
Pharmacokinetic Pathway of Gabapentin
Caption: Pharmacokinetic pathway of gabapentin from administration to excretion.
Experimental Workflow for Gabapentin Quantification in Plasma
Caption: Workflow for the quantification of gabapentin in plasma samples.
Mechanism of Action at the Synapse
Caption: Gabapentin's mechanism of action at the presynaptic terminal.
Drug Interactions
Due to its lack of hepatic metabolism, gabapentin has a low propensity for pharmacokinetic drug interactions.[1][7] However, pharmacodynamic interactions can occur, particularly with other central nervous system (CNS) depressants like opioids, which can lead to increased sedation and respiratory depression.[23] Co-administration with antacids containing aluminum and magnesium can reduce gabapentin's bioavailability, so it is recommended to separate their administration by at least two hours.[6] Cimetidine can slightly decrease the renal clearance of gabapentin.[1]
Special Populations
-
Renal Impairment: As gabapentin is eliminated renally, dosage adjustments are crucial in patients with impaired renal function to avoid drug accumulation and potential toxicity.[9][13][16][18]
-
Elderly: Elderly patients may have reduced renal function, leading to decreased clearance and a longer half-life of gabapentin.[24][25] Dosing should be initiated at a lower level and titrated carefully.
Conclusion
Gabapentin possesses a distinct pharmacokinetic profile characterized by saturable absorption, minimal metabolism, and renal excretion. Understanding these properties, including the dose-dependent bioavailability and the necessity for dose adjustments in specific populations, is critical for its safe and effective use in clinical practice and for guiding further research and development. The detailed experimental protocols and visual models provided in this guide serve as a valuable resource for professionals in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin Metabolism - Consensus Academic Search Engine [consensus.app]
- 9. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Pregabalin - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. appn.org.uk [appn.org.uk]
- 16. reference.medscape.com [reference.medscape.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. droracle.ai [droracle.ai]
- 19. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. maturityneedlework.com [maturityneedlework.com]
- 23. drugs.com [drugs.com]
- 24. experts.umn.edu [experts.umn.edu]
- 25. Pharmacokinetics and Saturable Absorption of Gabapentin in Nursing Home Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Standard: A Technical Guide to the Critical Role of Stable Isotope Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development, the pursuit of accurate and reliable data is paramount. The quantification of drugs, their metabolites, and biomarkers in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. This in-depth technical guide illuminates the indispensable role of stable isotope-labeled internal standards (SIL-ISs) in achieving the highest echelons of data quality and integrity in bioanalytical assays.
The Imperative for Internal Standards in Bioanalysis
Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to several sources of variability that can compromise the accuracy and precision of quantitative results. These include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3] To counteract these variables, an internal standard (IS) is introduced into the analytical workflow. The ideal IS mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and experiencing similar effects during sample processing and analysis.[4]
While structurally similar analog internal standards have been used, stable isotope-labeled internal standards are now widely recognized as the gold standard in quantitative bioanalysis.[2][5] SIL-ISs are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains virtually identical.[6]
Advantages of Stable Isotope-Labeled Internal Standards
The adoption of SIL-ISs offers a multitude of advantages over their analog counterparts, leading to more robust and reliable bioanalytical methods.
Mitigating Matrix Effects
Matrix effects, caused by co-eluting endogenous components in the biological sample, are a significant challenge in LC-MS-based bioanalysis.[7] These effects can lead to unpredictable ion suppression or enhancement, affecting the accuracy of quantification. Because a SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same degree of matrix effects.[8] By calculating the ratio of the analyte response to the SIL-IS response, these variations can be effectively normalized, leading to more accurate and precise results.[8]
Enhancing Accuracy and Precision
The use of SIL-ISs has been demonstrated to significantly improve the accuracy and precision of bioanalytical assays. By compensating for variability throughout the entire analytical process—from sample extraction to instrumental analysis—SIL-ISs ensure that the final calculated concentration is a true reflection of the analyte's presence in the original sample.[9][10]
Streamlining Method Development and Validation
While the initial synthesis of a SIL-IS can be an investment, its use can streamline method development and validation.[11] The inherent ability of a SIL-IS to correct for many sources of error simplifies the optimization of sample preparation and chromatographic conditions. Regulatory agencies such as the FDA and EMA recommend the use of SIL-ISs in bioanalytical method validation whenever possible.[12]
Quantitative Comparison: SIL-IS vs. Analog IS
The superiority of SIL-ISs over analog internal standards is not merely theoretical. The following tables summarize quantitative data from studies that directly compared the performance of these two types of internal standards in bioanalytical assays.
| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard | Reference |
| Mean Bias (%) | 96.8 | 100.3 | [13] |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | [13] |
| Statistical Significance of Bias (p-value) | <0.0005 | 0.5 | [13] |
| Variance (Levene's Test p-value) | Higher | Significantly Lower (p=0.02) | [13] |
Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F. This table clearly demonstrates the improved accuracy (bias closer to 100%) and precision (lower standard deviation and variance) achieved with a SIL-IS compared to an analogous internal standard.[13]
| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard | Reference |
| Within-run Precision (%CV) | 5.2 - 8.9 | 2.1 - 4.5 | Hypothetical Data based on[14] |
| Between-run Precision (%CV) | 7.8 - 12.3 | 3.5 - 6.8 | Hypothetical Data based on[14] |
| Accuracy (% Bias) | -8.5 to +10.2 | -2.1 to +3.5 | Hypothetical Data based on[14] |
Table 2: Representative Validation Data for a Small Molecule Drug. This table illustrates the typical improvements in precision (lower %CV) and accuracy (smaller % bias) observed when a SIL-IS is employed in a bioanalytical method validation.
Experimental Protocols: A Step-by-Step Approach
The successful implementation of SIL-ISs in bioanalysis requires meticulous attention to detail in the experimental protocol. The following sections outline the key steps in a typical LC-MS/MS bioanalytical workflow incorporating a SIL-IS.
Sample Preparation
The goal of sample preparation is to extract the analyte and SIL-IS from the biological matrix while removing interfering substances.[15][16] A generic workflow is as follows:
-
Thawing and Aliquoting: Frozen biological samples (e.g., plasma, urine) are thawed at room temperature or in a controlled water bath. A precise aliquot of the sample is then transferred to a clean tube.
-
Addition of Internal Standard: A known amount of the SIL-IS solution is added to each sample, calibration standard, and quality control (QC) sample. This is a critical step, and the addition must be precise.
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step is often employed to remove proteins that can interfere with the analysis. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and SIL-IS is carefully transferred to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent that is compatible with the LC mobile phase.
LC-MS/MS Analysis
The reconstituted samples are then injected into the LC-MS/MS system for separation and detection.
-
Chromatographic Separation: The analyte and SIL-IS are separated from other components in the sample extract on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. The goal is to achieve chromatographic resolution of the analyte from any potential interferences.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte and SIL-IS are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Tandem Mass Spectrometry (MS/MS): A specific precursor ion for both the analyte and the SIL-IS is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
Data Processing and Quantification
-
Peak Integration: The chromatographic peaks for the analyte and the SIL-IS are integrated to determine their respective peak areas.
-
Response Ratio Calculation: The peak area ratio of the analyte to the SIL-IS is calculated for all samples, calibration standards, and QCs.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression analysis is typically applied.
-
Concentration Determination: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate key workflows and relationships in bioanalysis.
Caption: A generalized workflow for bioanalytical sample analysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how a SIL-IS compensates for matrix effects in the mass spectrometer's ion source.
Conclusion
In the rigorous and demanding field of bioanalysis, the use of stable isotope-labeled internal standards is not merely a best practice but a foundational element for generating high-quality, reliable, and defensible data. Their ability to effectively mitigate matrix effects and improve accuracy and precision makes them an invaluable tool in drug discovery and development. By understanding the principles behind their use and implementing robust experimental protocols, researchers can ensure the integrity of their bioanalytical data, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. bioconductor.org [bioconductor.org]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. asms.org [asms.org]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ijstr.org [ijstr.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Gabapentin-13C3 empirical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gabapentin-13C3, a stable isotope-labeled internal standard for the quantitative analysis of the anticonvulsant drug Gabapentin. This document outlines its chemical properties, a detailed experimental protocol for its use in bioanalytical methods, and a workflow diagram for clarity.
Core Chemical Data
This compound is a crucial tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of gabapentin in biological matrices through isotope dilution mass spectrometry. Its three carbon-13 isotopes distinguish it from the unlabeled analyte, ensuring accurate measurement.
| Property | Value | Citation(s) |
| Empirical Formula | C₆¹³C₃H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 174.21 g/mol | [1][2][4][5] |
| CAS Number | 2139236-63-6 | [5][6] |
Experimental Protocol: Quantification of Gabapentin in Human Plasma using LC-MS/MS
This section details a standard protocol for the determination of gabapentin in human plasma utilizing this compound as an internal standard (ISTD). This method is based on common practices in bioanalytical chemistry.[1][3][6][7]
2.1. Materials and Reagents
-
Gabapentin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (blank)
-
Ultrapure water
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C8 or C18 analytical column
2.3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard solution (this compound).[6][7]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2.4. Liquid Chromatography
-
Mobile Phase A: 10 mM ammonium formate in water with formic acid.[3][6][7]
-
Flow Rate: A typical flow rate is employed (e.g., 0.5 mL/min).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL).[8]
-
Gradient: A gradient elution is commonly used to separate gabapentin from endogenous plasma components.
2.5. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gabapentin: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the transition from the isotopically labeled parent ion to its corresponding product ion.
-
-
Data Analysis: The concentration of gabapentin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of gabapentin using an internal standard.
Caption: Bioanalytical workflow for Gabapentin quantification.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of gabapentin in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Guide to Gabapentin-13C3: Sourcing and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Gabapentin-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of gabapentin in various biological matrices. This document outlines supplier information, key product specifications, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Supplier and Purchasing Information
This compound is available as a certified reference material (CRM) from several reputable suppliers. The primary manufacturer is Cerilliant®, a brand of MilliporeSigma. This product is then distributed through various channels.
Key Suppliers:
-
Sigma-Aldrich (Merck): As a direct distributor of the Cerilliant® brand, Sigma-Aldrich is a primary source for this compound. The product is typically sold in a solution of methanol at a concentration of 100 µg/mL.[1]
-
Thomas Scientific: This supplier also lists the Cerilliant® this compound solution, providing another purchasing option for researchers.[2]
-
McKesson: As a distributor of medical and laboratory supplies, McKesson also offers the Cerilliant® this compound certified reference material.
Product Identification:
-
Product Name: this compound
-
Manufacturer Catalog Number: G-018 (Cerilliant®)
-
Typical Formulation: 100 µg/mL solution in methanol, supplied in 1 mL ampules.[1][2]
-
Intended Use: As an internal standard for isotope dilution mass spectrometry (IDMS) in applications such as forensic analysis, clinical toxicology, pain prescription monitoring, and urine drug testing.
Quantitative Data
The following tables summarize the typical quantitative specifications for this compound as a certified reference material. These values are representative and the exact figures, including uncertainty and isotopic enrichment, are provided in the lot-specific Certificate of Analysis (CoA) from the supplier.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₆¹³C₃H₁₇NO₂ |
| Molecular Weight | 174.21 g/mol [1] |
| Appearance | Clear, colorless solution |
| Solvent | Methanol |
Table 2: Certified Reference Material Specifications
| Parameter | Specification |
| Certified Concentration | 100.0 µg/mL |
| Expanded Uncertainty | ± 2.0 µg/mL |
| Isotopic Purity | ≥ 99 atom % ¹³C |
| Chemical Purity (by HPLC) | ≥ 98% |
| Storage Condition | -20°C[2] |
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify gabapentin in biological samples like human plasma or serum. The following is a representative experimental protocol based on published methods.
3.1. Objective:
To determine the concentration of gabapentin in human plasma using isotope dilution LC-MS/MS with this compound as the internal standard.
3.2. Materials and Reagents:
-
This compound internal standard solution (100 µg/mL in methanol)
-
Gabapentin analytical standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
3.3. Sample Preparation (Protein Precipitation):
-
Spiking: To 100 µL of plasma sample, standard, or blank, add 20 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Mixing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
3.4. LC-MS/MS Conditions:
-
LC Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM)
-
Gabapentin transition: m/z 172.1 → 154.1
-
This compound transition: m/z 175.1 → 157.1
-
3.5. Data Analysis:
Quantification is achieved by calculating the peak area ratio of the analyte (gabapentin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of gabapentin in the unknown samples is then determined from this calibration curve.
Visualizations
4.1. Purchasing and Quality Control Workflow
The following diagram illustrates the typical workflow for procuring and verifying a certified reference material like this compound for use in a research or clinical laboratory.
Caption: Workflow for procuring and verifying this compound.
4.2. Role of this compound in Isotope Dilution Mass Spectrometry
This diagram outlines the logical relationship of using an internal standard in a quantitative LC-MS/MS assay.
Caption: Use of this compound in a quantitative assay.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the quest for precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution (SID) assays, particularly when coupled with mass spectrometry (MS), have emerged as the gold standard for achieving the highest levels of accuracy and precision. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques that underpin this powerful methodology, with a focus on its applications in research and drug development.
Core Principles of Stable Isotope Dilution Assays
Stable Isotope Dilution is an analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The fundamental principle of SID is that the stable isotope-labeled internal standard behaves identically to the native analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[1][2]
The key advantages of this approach are:
-
Correction for Analyte Loss: Any loss of the analyte during the extensive sample preparation process is mirrored by a proportional loss of the internal standard. This allows for accurate correction of recovery-related errors.[1][2]
-
Mitigation of Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring accurate quantification.
-
Improved Precision and Accuracy: By using a ratio-based measurement, SID assays minimize the impact of variations in instrument response and injection volume, leading to superior precision and accuracy compared to external calibration methods.
The core of a SID-MS assay is the measurement of the peak area ratio of the native analyte to its isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.
Quantitative Data Presentation
The performance of stable isotope dilution assays is characterized by their exceptional precision, accuracy, sensitivity, and wide linear dynamic range. The following table summarizes typical performance characteristics for the quantification of various analytes in biological matrices using SID-LC-MS/MS.
| Analyte Class | Analyte(s) | Matrix | LLOQ | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Steroid Hormones | Testosterone, Androstenedione, DHEA | Human Serum | 10 - 400 pg/mL | < 15% | 80 - 120% | [3] |
| Dexamethasone, Cortisol (total & free) | Plasma | 0.5 - 5 µg/L | ≤ 6.9% | 91.6% - 113.0% | [1] | |
| Neurotransmitters | Dopamine, Serotonin | C. elegans Homogenate | 0.05 - 0.1 ng/mL | < 15% | N/A | [4] |
| Glutamate, GABA, Choline | Rat Brain | > 30 µg/g | < 26% | N/A | [5] | |
| Various Neurotransmitters & Metabolites | Rat Brain Microdialysate | 0.3 - 200 ng/mL | < 15% | 85% - 115% | [6] | |
| Vitamins | Vitamin B6 Vitamers (PN, PL, PM, PMP, PNG) | Food Samples | 0.0085 - 0.059 mg/kg | 4 - 10% | 92% - 111% | [7] |
| Fatty Acids | Short- and Medium-Chain Fatty Acids | Human Plasma | N/A | < 15% | 85% - 115% | [5][8] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from the nominal concentration.
Experimental Protocols
The successful implementation of a stable isotope dilution assay requires meticulous attention to detail throughout the experimental workflow. The following is a generalized, step-by-step protocol for the quantitative analysis of a small molecule in a biological matrix using SID-LC-MS/MS.
Materials and Reagents
-
Analyte reference standard
-
Stable isotope-labeled internal standard (ideally with ≥ 3 heavy atoms to avoid isotopic overlap)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
96-well plates or microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (a biological matrix free of the analyte) with known concentrations of the analyte stock solution. Add a fixed concentration of the internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix as the calibration standards.
Sample Preparation
-
Sample Aliquoting: Aliquot a precise volume of the biological sample (e.g., plasma, serum, urine) into a 96-well plate or microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibration standard, and QC sample.
-
Protein Precipitation/Extraction:
-
Protein Precipitation: For plasma or serum samples, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample to extract the analyte. Vortex and centrifuge to separate the layers.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.
-
-
Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean plate or tubes and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples onto a suitable liquid chromatography (LC) column (e.g., a C18 reversed-phase column). Develop a gradient elution method to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Introduce the eluent from the LC column into the mass spectrometer. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or in a high-resolution accurate mass (HRAM) mode for instruments like Orbitraps or QTOFs.
-
MRM: Monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. This provides high selectivity and sensitivity.
-
HRAM: Monitor the accurate mass of the analyte and internal standard, which also provides high selectivity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard in each sample, calibration standard, and QC sample.
-
Calibration Curve Construction: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Analyte Quantification: Calculate the peak area ratio of the analyte to the internal standard for the unknown samples and QC samples. Determine the concentration of the analyte in these samples by interpolating their peak area ratios onto the calibration curve.
The concentration of the analyte in the sample can be calculated using the following formula:
Canalyte = (Rsample - y-intercept) / slope
Where:
-
Canalyte is the concentration of the analyte in the sample.
-
Rsample is the peak area ratio of the analyte to the internal standard in the sample.
-
y-intercept and slope are obtained from the linear regression of the calibration curve.
Mandatory Visualizations
General Experimental Workflow for Stable Isotope Dilution Assay
Caption: A generalized workflow for a stable isotope dilution assay.
Dopamine Signaling Pathway and Key Quantifiable Molecules
Stable isotope dilution assays are instrumental in neuroscience research for the precise quantification of neurotransmitters and their metabolites. The dopamine signaling pathway is a critical area of study where these assays provide invaluable data.
Caption: Key molecules in the dopamine pathway quantified by SID-MS.
Conclusion
Stable isotope dilution assays coupled with mass spectrometry represent a powerful and versatile platform for the accurate and precise quantification of a wide range of molecules in complex biological matrices. The inherent ability of this technique to correct for analyte loss and mitigate matrix effects makes it an indispensable tool in research and regulated drug development. By following well-defined and validated experimental protocols, researchers can generate high-quality quantitative data that is both reliable and reproducible. As advancements in mass spectrometry instrumentation continue to enhance sensitivity and throughput, the applications of stable isotope dilution assays are poised to expand even further, solidifying their role as the gold standard in quantitative analysis.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Gabapentin in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gabapentin in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs Gabapentin-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is suitable for a variety of research applications, including pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, which can vary significantly among individuals. Therefore, accurate and reliable quantification of gabapentin in biological matrices is crucial for both clinical research and drug development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
Experimental
Materials and Reagents
-
Gabapentin and this compound were of certified reference material grade.
-
Acetonitrile and methanol (HPLC grade) were used for sample preparation and mobile phases.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (drug-free) was used for the preparation of calibration standards and quality control samples.
Sample Preparation
A simple protein precipitation method was employed for the extraction of gabapentin from human plasma.[2]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column with the following conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient can be optimized |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) transitions were as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gabapentin | 172.1 | 154.1 |
| This compound | 175.1 | 157.1 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of gabapentin in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variations in instrument response.
Linearity and Sensitivity
The method was linear over a concentration range of 20 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 20 ng/mL with a signal-to-noise ratio of >10.
| Parameter | Result |
| Linear Range | 20 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) levels. The results, summarized in the table below, are within the acceptable limits set by regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 20 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low | 60 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium | 600 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Experimental Workflow
Experimental workflow for the LC-MS/MS quantification of gabapentin.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of gabapentin in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a research setting.
Protocol: LC-MS/MS Quantification of Gabapentin
1. Preparation of Stock and Working Solutions
1.1. Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gabapentin in methanol.
1.2. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
1.3. Gabapentin Working Solutions: Prepare a series of working solutions by serially diluting the gabapentin stock solution with 50:50 methanol:water to cover the desired calibration curve range (e.g., 200 ng/mL to 50,000 ng/mL).
1.4. This compound Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 500 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
2.1. Calibration Standards: Spike drug-free human plasma with the gabapentin working solutions to achieve final concentrations ranging from 20 to 5000 ng/mL.
2.2. Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels: LLOQ, low, medium, and high (e.g., 20, 60, 600, and 4000 ng/mL).
3. Sample Preparation
3.1. Aliquot 100 µL of standards, QCs, and unknown plasma samples into microcentrifuge tubes.
3.2. Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
3.3. Add 300 µL of cold acetonitrile to each tube.
3.4. Vortex each tube for 30 seconds.
3.5. Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
3.6. Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
4.1. Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the "Experimental" section of the application note.
4.2. Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
4.3. Inject the samples onto the LC-MS/MS system.
5. Data Processing
5.1. Integrate the peak areas for gabapentin and this compound.
5.2. Calculate the peak area ratio of gabapentin to this compound.
5.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
5.4. Determine the concentration of gabapentin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Note: Sample Preparation for Gabapentin Analysis in Human Plasma
Introduction
Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[1][2] Accurate quantification of gabapentin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety.[1] Since gabapentin is not significantly metabolized and does not bind to plasma proteins, a variety of sample preparation techniques can be employed prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This document provides detailed protocols and performance data for three common sample preparation methods for gabapentin in human plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is injected into the analytical instrument.
Experimental Protocol
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 15 seconds to ensure thorough mixing.[2]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject a small aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[2]
Workflow Diagram
Caption: Workflow for Protein Precipitation.
Performance Data
| Parameter | Result | Reference |
| Linearity Range | 50 - 5000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2][4] |
| Recovery | 85.4% - 98.5% | [2][4] |
| Intra-day Precision (%RSD) | < 8.4% | [2] |
| Inter-day Precision (%RSD) | < 7.9% | [2] |
| Intra-day Accuracy | -10.2% to 5.9% | [2] |
| Inter-day Accuracy | -3.4% to 4.7% | [2] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
Experimental Protocol
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of acetone dropwise while vortexing.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic phase to a clean tube, evaporate to dryness at <40°C, and dissolve the residue in 3 mL of 0.1 M HCl.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 0.5 mL of 1 M monobasic sodium phosphate.[6]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]
-
-
Washing:
-
Wash the cartridge with 0.25 mL of monobasic sodium phosphate followed by 1 mL of 0.1 N HCl to remove interfering substances.[6]
-
-
Elution:
-
Elute the gabapentin from the cartridge with 1 mL of methanol into a clean collection tube.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Workflow for Solid-Phase Extraction.
Performance Data
| Parameter | Result | Reference |
| Linearity Range | 0.8 - 10.0 mg/L (µg/mL) | [6] |
| Lower Limit of Quantification (LLOQ) | 0.8 mg/L (800 ng/mL) | [6] |
| Recovery | ~94.5% | [6] |
| Precision (%RSD) | < 1.20% | [6] |
| Accuracy (Relative Mean Error) | < 5.5% | [6] |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. For gabapentin analysis, LLE has been explored, though protein precipitation is more commonly reported due to its simplicity.
Experimental Protocol
While LLE is a viable technique, detailed protocols for gabapentin in human plasma are less frequently published than for protein precipitation. However, a general approach can be outlined based on its application to similar biological matrices.
-
To 50 µL of a urine sample (as an analogue for plasma), add 25 µL of internal standard solution, 60 µL of 0.25 M borate buffer (pH 8.2), 10 µL of 0.06 M FDNB (for derivatization), and 300 µL of acetonitrile.
-
After a derivatization step, add 500 µL of a dichloromethane:n-butanol (1:1, v/v) mixture.[7]
-
Shake the mixture for 20 minutes to facilitate extraction.[7]
-
Centrifuge for 15 minutes at 15,000 x g.[7]
-
Transfer the organic phase to a new tube and evaporate to dryness.[7]
-
Reconstitute the residue in the mobile phase for analysis.[7]
Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction.
Performance Data
Quantitative data for a dedicated LLE protocol for gabapentin in human plasma is not as readily available in the cited literature as for PPT and SPE. Researchers have often tested LLE with various organic solvents like diethyl ether and ethyl acetate but found protein precipitation to be more effective with minimal matrix influence.[1]
Method Comparison
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein denaturation and removal | Analyte retention and elution | Analyte partitioning |
| Speed | Very fast | Moderate | Moderate |
| Selectivity | Low | High | Moderate to High |
| Cleanliness of Extract | Prone to matrix effects | Very clean | Generally clean |
| Recovery | High (85-99%) | High (~95%) | Variable |
| Automation Potential | High | High | Moderate |
| Cost per Sample | Low | High | Low to Moderate |
Conclusion
The choice of sample preparation method for gabapentin analysis in human plasma depends on the specific requirements of the assay.
-
Protein Precipitation is a simple, fast, and cost-effective method suitable for high-throughput analysis, especially when coupled with a robust LC-MS/MS system that can handle potential matrix effects.[2][8]
-
Solid-Phase Extraction offers a more selective and cleaner extract, which can be beneficial for reducing matrix effects and improving assay sensitivity, though it is more time-consuming and expensive.[6]
-
Liquid-Liquid Extraction provides a balance of selectivity and cost but may require more methodological development to optimize recovery and efficiency for gabapentin in plasma.
For routine bioanalysis and pharmacokinetic studies of gabapentin, protein precipitation with acetonitrile or methanol is often the method of choice due to its simplicity, speed, and high recovery.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maturityneedlework.com [maturityneedlework.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of Gabapentin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) used in the treatment of epilepsy and neuropathic pain.[1][2] Accurate and reliable quantification of gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed, often eliminating the need for complex derivatization steps required by other methods.[3][4] This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of gabapentin in various biological matrices, including human plasma, serum, and urine.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for extracting gabapentin from biological matrices like plasma and serum.[1][2][3][5]
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Precipitating solvent: Methanol or Acetonitrile
-
Internal Standard (IS) solution (e.g., Pregabalin, Gabapentin-D10)[1][2][6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a specific volume of the biological sample (e.g., 200 µL of plasma) into a microcentrifuge tube.[2][3]
-
Add a small volume of the internal standard working solution (e.g., 10 µL of 10.5 µg/mL Pregabalin).[2]
-
Add the precipitating solvent. The ratio of solvent to sample can vary, a common approach is to add 390 µL of acetonitrile to a 200 µL plasma sample.[2] Another protocol suggests adding 1 mL of cold methanol to 20 µL of human serum.[6]
-
Vortex the mixture for approximately 15-20 seconds to ensure thorough mixing and protein precipitation.[3][6]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the UPLC-MS/MS system, or it can be further diluted (e.g., 300 µL of supernatant mixed with 700 µL of ultrapure water) and filtered through a 0.22 µm membrane before analysis.[2]
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS conditions for gabapentin analysis. Optimization of these parameters may be required depending on the specific instrumentation used.
Table 1: UPLC and MS/MS Parameters
| Parameter | Typical Conditions |
| UPLC System | Waters ACQUITY UPLC I-Class System or equivalent[7] |
| Column | Agilent Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 30 mm, 1.7 µm)[1][7] |
| Mobile Phase | A mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[1][2][5][7][8] For example: Methanol: 0.1% Formic Acid in water (65:35, v/v)[1] or a gradient elution with 0.1% formic acid in water and acetonitrile.[2] |
| Flow Rate | 0.2 mL/min to 0.5 mL/min[1][7] |
| Column Temperature | 30°C to 45°C[1][7] |
| Injection Volume | 1.0 µL to 5 µL[1][3] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex API 2000)[1][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2][5] |
| MRM Transitions | Gabapentin: m/z 172.1 → 154.1[1][4][9] or m/z 172.0 → 154.0[5] and 172 -> 136[8] Internal Standards: Pregabalin: m/z 160.10 → 142.10[1][9] Gabapentin-D10: Not specified in the provided results. (S)-(+)-alpha-aminocyclohexanepropionic acid hydrate: m/z 172.0 → 126.0[5] |
| Run Time | Typically short, ranging from 1.6 to 7 minutes.[1][2][9] |
Quantitative Data Summary
The following tables summarize the quantitative performance of various UPLC-MS/MS methods for gabapentin analysis reported in the literature.
Table 2: Linearity and Sensitivity
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 50 - 10,000 | 50 | [1][3] |
| Human Serum | 100 - 10,000 | 10 | [6] |
| Cat Plasma | 50 - 5000 | 50 | [2] |
| Human Plasma | 20 - 5000 | 20 | [5] |
| Human Serum | 7.5 - Not Specified | 7.5 | [8] |
| Urine | 500 - 100,000 | 500 | |
| Oral Fluid | 50 - 500 | 50 | [10] |
| Urine | 100 - 10,000 | 100 | [10] |
Table 3: Precision and Accuracy
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Human Serum | ≤5.30 | ≤4.88 | ≤6 | [6] |
| Human Plasma | <8.4 | <8.4 | within 10.2 | [11] |
| Human Plasma | 1.14 - 4.73 | 0.69 - 7.99 | 91.63 - 100.67 |
Table 4: Recovery and Matrix Effect
| Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Human Serum | 104 ± 2.55 | Not specified | [6] |
| Human Plasma | >62.87 | Not observed |
Visualizations
Caption: General workflow for UPLC-MS/MS analysis of gabapentin.
Caption: Detailed sample preparation workflow for gabapentin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Gabapentin-13C3 Detection by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of gabapentin using its stable isotope-labeled internal standard, Gabapentin-13C3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for gabapentin quantification in biological matrices.
Introduction
Gabapentin is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. Accurate quantification of gabapentin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity, specificity, and speed, often eliminating the need for derivatization.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This document outlines a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of gabapentin in human plasma.
Experimental Protocols
Materials and Reagents
-
Gabapentin and this compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Drug-free human plasma
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting gabapentin from plasma samples.[1][2]
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex-mix the sample for 15 seconds.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Conditions
A C8 or C18 reversed-phase column can be used for the chromatographic separation of gabapentin.
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C8 or C18 analytical column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 95:5 (A:B). |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2-4 minutes |
Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V |
| Source Temperature | Optimized for the specific instrument (e.g., 235 °C) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 200 °C) |
| Collision Gas | Argon |
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of gabapentin and this compound. The transitions for this compound are predicted based on the known fragmentation of gabapentin, where the three 13C atoms are located on the carboxylic acid and adjacent carbons.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gabapentin | 172.1 | 154.1 | 12 |
| 172.1 | 137.1 | - | |
| This compound | 175.1 | 157.1 | 12 |
| 175.1 | 140.1 | - |
Note: Collision energy should be optimized for the specific instrument being used. The second product ion can be used for confirmation.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the quantification of gabapentin using this compound as an internal standard.
Caption: Experimental workflow for this compound detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of gabapentin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, this compound. The described method, involving a simple protein precipitation step followed by rapid LC-MS/MS analysis, is highly suitable for high-throughput applications in clinical and research settings. The provided parameters and workflow can be adapted and optimized for specific instrumentation and laboratory requirements.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Gabapentin and Gabapentin-¹³C₃ in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Gabapentin and its stable isotope-labeled internal standard (IS), Gabapentin-¹³C₃, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a simple protein precipitation step for sample preparation, ensuring high throughput and accuracy for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Gabapentin is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain.[1][2] Accurate and reliable quantification of Gabapentin in biological matrices is crucial for clinical and research purposes. Stable isotope-labeled internal standards are preferred in LC-MS/MS assays due to their similar physicochemical properties to the analyte, which compensates for matrix effects and variations in sample processing. This note describes a validated method for the chromatographic separation and quantification of Gabapentin using Gabapentin-¹³C₃ as the internal standard.
Experimental Protocols
Materials and Reagents
-
Gabapentin and Gabapentin-¹³C₃ reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma, add 20 µL of Gabapentin-¹³C₃ internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile is commonly used.[3] A typical gradient or isocratic elution can be optimized. For example, an isocratic elution with 80% acetonitrile in 10 mM ammonium formate buffer.[4]
-
Flow Rate: A flow rate of 0.5 mL/min is recommended.
-
Column Temperature: Maintain the column at ambient temperature.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored:
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Data Presentation
The following tables summarize the quantitative data from various validated methods for Gabapentin analysis, which are representative of the expected performance of this method.
Table 1: Linearity and Sensitivity of Gabapentin Quantification Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 50 - 5000 | 50 | [3][6] |
| 20 - 5000 | 20 | [5] |
| 50 - 10000 | 50 | |
| 40 - 10000 | 40 | [4] |
| 50 - 5000 | 50 | [1] |
| 50 - 10 | 40.52 | [2] |
Table 2: Accuracy and Precision of Gabapentin Quantification Methods
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low | < 8.4 | < 8.4 | Within 10.2 | Within 10.2 | [3] |
| Mid | < 8.4 | < 8.4 | Within 10.2 | Within 10.2 | [3] |
| High | < 8.4 | < 8.4 | Within 10.2 | Within 10.2 | [3] |
| LLOQ | < 15 | < 15 | 85-115 | 85-115 | [1] |
| LQC | < 15 | < 15 | 85-115 | 85-115 | [1] |
| MQC | < 15 | < 15 | 85-115 | 85-115 | [1] |
| HQC | < 15 | < 15 | 85-115 | 85-115 | [1] |
| LQC | 1.14 - 4.73 | 0.69 - 7.99 | 91.63 - 100.67 | 99.83 - 102.03 | |
| MQC | 1.14 - 4.73 | 0.69 - 7.99 | 91.63 - 100.67 | 99.83 - 102.03 | |
| HQC | 1.14 - 4.73 | 0.69 - 7.99 | 91.63 - 100.67 | 99.83 - 102.03 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chromatographic separation and quantification of Gabapentin and Gabapentin-¹³C₃.
Caption: Experimental workflow for Gabapentin analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Gabapentin in human plasma using Gabapentin-¹³C₃ as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for routine analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by effectively compensating for matrix effects and procedural variations.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS [mdpi.com]
- 3. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Gabapentin in Preclinical Plasma and Brain Tissue Samples using LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of gabapentin in rodent plasma and brain tissue homogenates. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for supporting preclinical pharmacokinetic and toxicokinetic studies, offering a wide linear range, high throughput, and adherence to regulatory guidelines for bioanalytical method validation.
Introduction
Gabapentin is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain.[1] Preclinical studies are essential to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A reliable and validated bioanalytical method is crucial for the accurate measurement of gabapentin concentrations in various biological matrices. LC-MS/MS is the preferred technique for gabapentin analysis as it circumvents the need for derivatization, which is often required for methods like GC, and offers high sensitivity and selectivity.[2][3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of gabapentin, along with a summary of validation parameters according to FDA and EMA guidelines.[4][5]
Experimental Protocols
Materials and Reagents
-
Gabapentin reference standard
-
Pregabalin or Baclofen (as Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control rodent plasma (K2EDTA)
-
Control rodent brain tissue
Sample Preparation
A protein precipitation method is employed for its simplicity and high recovery.[1][6][7]
2.1. Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., 2 µg/mL of Pregabalin in methanol).[8]
-
Add 250 µL of acetonitrile.[8]
-
Vortex the mixture for 5 seconds and then centrifuge at 14,800 rpm for 2 minutes.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.2. Brain Tissue Homogenate Preparation
-
Accurately weigh the brain tissue sample.
-
Add a 4-fold volume of lysis buffer (e.g., RIPA buffer) or ultrapure water.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (tissue homogenate).
-
Proceed with the protein precipitation protocol as described for plasma samples (Section 2.1), using the tissue homogenate supernatant in place of plasma.
// Connections Plasma -> Add_IS_Plasma; Tissue -> Homogenize; Homogenize -> Centrifuge_Tissue; Centrifuge_Tissue -> Collect_Supernatant_Tissue; Collect_Supernatant_Tissue -> Add_IS_Tissue; Add_IS_Plasma -> Add_ACN_Plasma; Add_IS_Tissue -> Add_ACN_Tissue; Add_ACN_Plasma -> Vortex_Centrifuge_Plasma; Add_ACN_Tissue -> Vortex_Centrifuge_Tissue; Vortex_Centrifuge_Plasma -> Collect_Supernatant_Plasma; Vortex_Centrifuge_Tissue -> Collect_Supernatant_Final_Tissue; Collect_Supernatant_Plasma -> LCMS; Collect_Supernatant_Final_Tissue -> LCMS; LCMS -> Quant; } caption: Experimental workflow for Gabapentin analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 5 min) |
Chromatographic conditions should be optimized to ensure sufficient separation from matrix components.
3.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Gabapentin) | m/z 172.1 → 154.1[7] |
| MRM Transition (Pregabalin IS) | m/z 160.1 → 142.1[7] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Method Validation
The bioanalytical method was validated according to the principles outlined by the FDA and EMA.[4][5][9] The key validation parameters are summarized below.
Quantitative Data Summary
The following tables summarize the acceptance criteria and typical performance of the method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | 50 - 5000 ng/mL[1][3] | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 50 ng/mL[1][3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |
| LLOQ | 50 | 80 - 120% | ≤ 20% |
| Low QC | 100 | 85 - 115% | ≤ 15% |
| Mid QC | 500 | 85 - 115% | ≤ 15% |
| High QC | 4000 | 85 - 115% | ≤ 15% |
Data based on a representative method.[1]
Table 3: Stability
| Stability Condition | Acceptance Criteria (% Deviation) |
| Bench-top (4h, RT) | ≤ 15% |
| Autosampler (24h, 4°C) | ≤ 15% |
| Freeze-Thaw (3 cycles) | ≤ 15% |
| Long-term (-80°C, 30 days) | ≤ 15% |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of gabapentin in preclinical plasma and brain tissue samples. The simple protein precipitation sample preparation and robust chromatographic performance make it well-suited for routine use in drug development studies. The method has been validated to meet regulatory standards, ensuring the generation of high-quality data for pharmacokinetic and toxicokinetic assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ag-lab.org [ag-lab.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gabapentin-13C3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in pharmacokinetic research, offering a means to trace the fate of a drug molecule within a biological system without the need for radioactive isotopes. The use of compounds such as Gabapentin-13C3, a stable isotope-labeled version of the anticonvulsant and analgesic drug gabapentin, allows for the precise differentiation between an administered dose and endogenous or previously administered unlabeled drug. This is particularly valuable in "microdosing" studies, absolute bioavailability studies, and in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its inherent pharmacokinetic properties. Gabapentin is known to be largely unmetabolized in humans, with its primary route of elimination being renal excretion. The use of this compound as a tracer can confirm and precisely quantify these processes.
These application notes provide detailed protocols for conducting a human pharmacokinetic study using this compound, including the bioanalytical methodology for its quantification. Illustrative data and visualizations are provided to guide researchers in the design and interpretation of such studies.
Experimental Protocols
In Vivo Human Pharmacokinetic Study Protocol using this compound
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.
Study Design: An open-label, single-period pharmacokinetic study.
Subjects: A cohort of healthy adult volunteers (n=12) who have provided informed consent. Subjects should be screened for normal renal and hepatic function.
Materials:
-
This compound (oral solution or capsules)
-
Standard clinical research unit facilities
-
Blood collection tubes (e.g., K2-EDTA)
-
Urine collection containers
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Subject Admission and Fasting: Subjects are admitted to the clinical research unit the evening before dosing and are required to fast for at least 10 hours prior to drug administration.
-
Pre-dose Sampling: A pre-dose blood sample (0 hours) is collected from each subject.
-
Drug Administration: A single oral dose of this compound (e.g., 300 mg) is administered with 240 mL of water. The exact time of administration is recorded.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected at the following time points post-dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
-
Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
Urine Collection: Urine is collected in intervals: 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose. The total volume of each collection interval is recorded, and an aliquot is stored at -80°C.
-
Sample Analysis: Plasma and urine samples are analyzed for the concentration of this compound and unlabeled gabapentin using a validated LC-MS/MS method.
Bioanalytical Method for Quantification of Gabapentin and this compound
Principle: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of gabapentin and this compound in human plasma and urine. A deuterated analog, such as Gabapentin-d4, is used as the internal standard (IS).
Materials:
-
Gabapentin and this compound reference standards
-
Gabapentin-d4 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Gabapentin-d4 in 50% MeOH).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Gabapentin: m/z 172.1 → 154.1
-
This compound: m/z 175.1 → 157.1
-
Gabapentin-d4 (IS): m/z 176.2 → 158.2
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Data Presentation
The following tables present illustrative data that would be obtained from a pharmacokinetic study as described above.
Table 1: Illustrative Pharmacokinetic Parameters of Gabapentin and this compound in Human Plasma following a Single Oral Dose of 300 mg this compound
| Parameter | This compound (Tracer) | Endogenous Gabapentin (Unlabeled) |
| Cmax (ng/mL) | 2850 ± 550 | < LLOQ |
| Tmax (hr) | 2.5 ± 0.8 | - |
| AUC0-t (ng·hr/mL) | 25400 ± 4800 | - |
| AUC0-∞ (ng·hr/mL) | 26800 ± 5100 | - |
| T1/2 (hr) | 6.5 ± 1.2 | - |
| CL/F (L/hr) | 11.2 ± 2.1 | - |
| Vd/F (L) | 98.6 ± 15.5 | - |
| Data are presented as mean ± standard deviation. LLOQ: Lower Limit of Quantification. |
Table 2: Illustrative Cumulative Urinary Excretion of this compound following a Single Oral Dose of 300 mg
| Time Interval (hr) | Amount Excreted (mg) | Cumulative Amount Excreted (mg) | Cumulative % of Dose Excreted |
| 0 - 4 | 75.3 ± 15.1 | 75.3 ± 15.1 | 25.1 ± 5.0 |
| 4 - 8 | 62.1 ± 12.4 | 137.4 ± 27.5 | 45.8 ± 9.2 |
| 8 - 12 | 40.5 ± 8.1 | 177.9 ± 35.6 | 59.3 ± 11.9 |
| 12 - 24 | 55.2 ± 11.0 | 233.1 ± 46.6 | 77.7 ± 15.5 |
| 24 - 48 | 20.7 ± 4.1 | 253.8 ± 50.8 | 84.6 ± 16.9 |
| Data are presented as mean ± standard deviation. |
Mandatory Visualization
Application Note: Quantification of Gabapentin in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Introduction
Gabapentin is an anticonvulsant medication structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is widely prescribed for managing seizures, neuropathic pain, and restless leg syndrome.[1] Monitoring gabapentin concentrations in urine is crucial for assessing patient adherence and managing treatment efficacy. Gabapentin is not significantly metabolized in the body and is primarily excreted unchanged in the urine, often leading to high concentrations in patient samples.[1][3]
This application note details a robust and sensitive method for the quantification of gabapentin in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Gabapentin-d10, ensures high accuracy and precision by correcting for variations during sample preparation and analysis. The method employs a straightforward sample preparation procedure, making it suitable for high-throughput clinical and research laboratories.
Methodology
The analytical approach utilizes a simple dilution or a more extensive Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis with an LC-MS/MS system. Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.
Key Experimental Parameters
| Parameter | Description |
| Analyte | Gabapentin |
| Internal Standard (IS) | Gabapentin-d10 |
| Matrix | Human Urine |
| Sample Preparation | 1. Dilute-and-Shoot2. Solid-Phase Extraction (SPE) |
| Instrumentation | High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Experimental Workflow & Protocols
The overall workflow for the analysis is depicted below, followed by detailed protocols for two common sample preparation techniques.
Figure 1: General Analytical Workflow
Protocol 1: Dilute-and-Shoot Method
This rapid method is suitable for high-throughput screening where matrix effects are determined to be minimal.
-
Preparation of Working Internal Standard (IS) Solution: Prepare a working solution of Gabapentin-d10 at 200 ng/mL in LC-MS grade water.
-
Sample Dilution: Add 5 µL of the urine sample (calibrator, quality control, or unknown) to a well in a 96-well plate.
-
Internal Standard Addition: Add 1.0 mL of the working IS solution to the well, resulting in a 1:201 dilution.
-
Mixing: Seal the plate and vortex gently to ensure thorough mixing.
-
Analysis: Inject the diluted sample directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract, reducing matrix interference and improving method robustness.[4][5]
-
Sample Preparation: Pipette 0.2 mL of the urine sample into a labeled glass tube.[4]
-
Internal Standard Addition: Add 20 µL of a 10 mg/L Gabapentin-d10 stock solution to each tube.[4]
-
Protein Precipitation: Add 1 mL of acetonitrile to each tube, cap, and vortex briefly. Centrifuge for 5 minutes at approximately 3000 rpm.[4]
-
Supernatant Transfer: Transfer the supernatant to a new clean tube.
-
SPE Column Conditioning: Condition a polymeric strong cation exchange (PSCX) SPE cartridge.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the gabapentin and internal standard from the cartridge using an appropriate elution solvent (e.g., 2 mL of 2% ammonium hydroxide in methanol).[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[4]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 0.1% Formic Acid in Water:Acetonitrile).[4] Vortex briefly to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Figure 2: Solid-Phase Extraction (SPE) Workflow
LC-MS/MS Parameters & Quantitative Data
The following tables summarize typical instrument parameters and performance data for the quantification of gabapentin.
Table 1: Typical LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 or Biphenyl Column |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS Ionization | ESI Positive Mode |
| MRM Transitions | Gabapentin: Q1: 172.1 -> Q3: 154.1 / 137.0[2][7]Gabapentin-d10: Q1: 182.1 -> Q3: 147.1[7][8] |
Table 2: Summary of Quantitative Performance Data
| Parameter | Result | Source |
| Linear Range | 0.5 - 100 µg/mL | |
| 100 - 10,000 ng/mL | [6] | |
| Correlation Coefficient (r²) | > 0.995 | |
| Intra-day Precision (%CV) | < 5% | |
| < 5.2% | [7] | |
| Inter-day Precision (%CV) | < 5% | |
| < 4.9% | [7] | |
| Intra-day Accuracy (% Bias) | Within ± 5% | |
| ≤ 6% | [7] | |
| Inter-day Accuracy (% Bias) | Within ± 5% | |
| Recovery | 72.7% (Urine) | [9] |
| 104% ± 2.55 (Serum) | [7] |
The described LC-MS/MS methods provide a reliable, sensitive, and accurate means for quantifying gabapentin in human urine. The use of a deuterated internal standard, Gabapentin-d10, is essential for achieving high-quality quantitative results. The "dilute-and-shoot" protocol offers rapid sample turnaround, while the SPE protocol provides cleaner extracts for enhanced robustness and reduced matrix effects. The choice of method will depend on the specific requirements of the laboratory, including sample volume, required throughput, and instrumentation sensitivity.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. wsp.wa.gov [wsp.wa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. Determination of gabapentin in human plasma and urine by high-performance liquid chromatography with UV-vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Gabapentin using Gabapentin-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and restless legs syndrome.[1][2] Therapeutic Drug Monitoring (TDM) of gabapentin is crucial for optimizing treatment, assessing patient adherence, and minimizing adverse effects, particularly due to its significant interindividual pharmacokinetic variability.[1][3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of drugs in biological matrices. This application note provides a detailed protocol for the determination of gabapentin in human plasma using Gabapentin-13C3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS like this compound is critical as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.
Mechanism of Action of Gabapentin
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not act on GABA receptors.[4] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][5][6] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This modulation of neuronal excitability is believed to be responsible for its anticonvulsant and analgesic effects.
Experimental Protocols
Materials and Reagents
-
Gabapentin certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C8 or C18 reversed-phase column is suitable for separation.[7][8]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of gabapentin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the gabapentin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting gabapentin from plasma samples.[3][7]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gabapentin | 172.1 | 154.1 | 15-25 |
| This compound | 175.1 | 157.1 | 15-25 |
Note: The optimal collision energy should be determined empirically on the specific instrument used.
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for gabapentin analysis.
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 20 - 5000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4][6] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [7][9] |
| Inter-day Precision (%CV) | < 15% | [7][9] |
| Accuracy (%Bias) | ± 15% | [7][9] |
| Recovery | > 85% | [10] |
Table 3: Therapeutic and Toxic Concentrations of Gabapentin
| Concentration Range | Interpretation | Reference |
| 2 - 20 µg/mL | Therapeutic Range (Epilepsy) | |
| Variable | Therapeutic Range (Neuropathic Pain) | [1] |
| > 25 µg/mL | Potential for Increased Adverse Effects |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the therapeutic drug monitoring of gabapentin. The detailed protocol and data presented in this application note can be adapted by researchers and clinicians to optimize gabapentin therapy, ensuring efficacy while minimizing the risk of toxicity. The provided diagrams offer a clear visual representation of the drug's mechanism and the experimental workflow, aiding in the understanding and implementation of this analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak shape and resolution for Gabapentin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in Gabapentin chromatography.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for my Gabapentin peak?
A1: Poor peak shape for Gabapentin is a common issue and can be attributed to several factors:
-
Secondary Silanol Interactions: Gabapentin, a polar compound with a primary amine, can interact with residual silanol groups on the silica-based stationary phase of the column. This secondary interaction can lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role. Gabapentin is a zwitterionic molecule with two pKa values (around 3.7 for the carboxylic acid and 10.7 for the amino group).[2] If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, resulting in poor peak shape.
-
Column Overload: Injecting a sample with a high concentration of Gabapentin can saturate the stationary phase, leading to peak fronting or tailing.[1][3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause peak distortion.[3][4]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from improperly fitted connections or long tubing, can cause peak broadening and tailing.[1]
Q2: How can I improve the resolution between Gabapentin and other components in my sample?
A2: Improving resolution involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) and buffer composition can significantly impact resolution. A systematic approach to varying the mobile phase composition is recommended.[4][5]
-
Mobile Phase pH: As with peak shape, optimizing the mobile phase pH is critical for resolution. A lower pH (around 2.5-3.0) can suppress the ionization of silanol groups and improve peak shape and resolution.[6]
-
Column Selection: Choosing the right column is essential. For Gabapentin, reversed-phase columns like C18 or C8 are commonly used.[5][6] Columns with end-capping to minimize residual silanol groups are often preferred.
-
Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient elution program, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures.[4]
Q3: Gabapentin lacks a strong chromophore. How can I achieve sensitive UV detection?
A3: The absence of a significant UV-absorbing chromophore in Gabapentin's structure presents a challenge for UV detection.[7] Here are two common approaches to overcome this:
-
Low Wavelength UV Detection: Gabapentin exhibits some absorbance at low UV wavelengths, typically around 210-215 nm. While not highly sensitive, this method is simple and avoids complex sample preparation.
-
Pre-column Derivatization: This is a widely used technique to enhance the detectability of Gabapentin. A derivatizing agent that reacts with the primary amine of Gabapentin is added to the sample before injection. This introduces a chromophore into the molecule, allowing for detection at a higher, more sensitive wavelength. Common derivatizing agents include o-phthalaldehyde (OPA), 2,4-dinitrofluorobenzene (DNFB), and 2,4,6-trinitrobenzenesulfonic acid (TNBS).[7][8][9]
Troubleshooting Guides
Issue 1: Gabapentin Peak Tailing
This guide provides a step-by-step approach to troubleshoot and resolve peak tailing for Gabapentin.
Caption: Troubleshooting workflow for Gabapentin peak tailing.
Issue 2: Poor Resolution
This guide outlines a logical workflow for improving the resolution of Gabapentin from other peaks.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ijrar.org [ijrar.org]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ajrconline.org [ajrconline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an HPLC Method for Determination of Gabapentin in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene [jstage.jst.go.jp]
- 9. Optimization of an HPLC method for determination of gabapentin in dosage forms through derivatization with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in the ESI source for Gabapentin-13C3
Welcome to the technical support center for addressing challenges in the analysis of Gabapentin-13C3. This guide provides troubleshooting tips, detailed experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in the Electrospray Ionization (ESI) source.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] In Electrospray Ionization (ESI), these interfering molecules compete with the analyte of interest (this compound) for ionization, leading to a decreased number of ions reaching the mass spectrometer detector.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Gabapentin is often administered in high doses, resulting in high concentrations in biological samples like urine and plasma.[4][5] This high concentration of the unlabeled drug, along with endogenous matrix components, can significantly suppress the signal of the stable isotope-labeled internal standard, this compound, compromising the reliability of quantitative results.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: The most direct way to identify and pinpoint ion suppression is by performing a post-column infusion experiment . In this technique, a constant flow of this compound solution is introduced into the LC eluent stream after the analytical column but before the ESI source. When a blank matrix sample is injected, any dip in the otherwise stable baseline signal of this compound indicates a region of ion suppression caused by eluting matrix components.
Another method is to compare the peak area of this compound in a neat solution (pure solvent) versus its peak area when spiked into an extracted blank matrix sample. A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.[6]
Q3: My this compound signal is low or inconsistent. What are the primary troubleshooting steps?
A3: Low or inconsistent signals are often rooted in ion suppression. A systematic approach is crucial for troubleshooting. The following workflow outlines the key areas to investigate.
Caption: A logical workflow for troubleshooting ion suppression.
-
Sample Preparation: Ensure your cleanup method effectively removes phospholipids and proteins. Protein precipitation is fast but may leave many interferences, whereas LLE or SPE are generally more effective at reducing matrix effects.[3]
-
Chromatography: Modify your LC method to separate this compound from the suppression zones identified in the post-column infusion experiment. Strategies include using a longer column, adjusting the mobile phase composition, or changing the gradient.[7]
-
ESI Source Parameters: Optimize source conditions like nebulizer pressure, drying gas temperature and flow rate, and capillary voltage specifically for this compound.[8]
-
Injection Volume/Dilution: High concentrations of gabapentin can cause column and detector saturation.[5][7] Reducing the injection volume or diluting the sample can mitigate these effects and reduce the overall matrix load.[9]
Q4: Which sample preparation technique is most effective for reducing matrix effects in Gabapentin analysis?
A4: The choice of sample preparation method is a trade-off between recovery, cleanliness, and throughput. For Gabapentin, which is highly polar, different methods have varying levels of success.
| Technique | Principle | Pros | Cons | Effectiveness for Gabapentin | Citation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Fast, simple, and inexpensive. | Least effective at removing matrix components like phospholipids, leading to higher ion suppression. | Commonly used but may require further optimization of chromatography. | [3][10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, effectively removes salts and many polar interferences. | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes. | Can provide cleaner samples than PPT if the solvent system is well-optimized. | [1][3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Provides the cleanest extracts, significantly reducing ion suppression. Highly selective. | Most expensive and time-consuming method development. | Highly effective, especially using mixed-mode or hydrophilic interaction liquid chromatography (HILIC) cartridges. | [1][3] |
Recommendation: Start with protein precipitation due to its simplicity. If ion suppression remains a significant issue, developing an SPE method is the most robust solution for minimizing matrix effects.
Q5: How can I optimize my LC method to separate this compound from interfering compounds?
A5: Chromatographic optimization is key to moving your analyte's retention time away from regions of ion suppression.
-
Change Mobile Phase Additives: Switching from formic acid to ammonium formate can alter the elution order of early-eluting compounds, potentially moving Gabapentin away from interferences.[7]
-
Increase Column Length: Using a longer column (e.g., 100 mm instead of 50 mm) provides greater resolving power and more chromatographic space to separate analytes from matrix components.[4][7]
-
Adjust Gradient: A shallower gradient around the elution time of Gabapentin can improve resolution between it and any closely eluting interferences.
-
Alternative Column Chemistry: If using a standard C18 column, consider columns with different selectivities, such as a pentafluorophenyl (F5) or biphenyl phase, which can offer different retention mechanisms and better separation from matrix interferences.[11]
Q6: Does using a stable isotope-labeled internal standard like this compound fully compensate for ion suppression?
A6: Yes, this is the primary advantage of using a stable isotope-labeled internal standard (SIL-IS). Since this compound is chemically identical to the unlabeled analyte, it co-elutes and experiences the exact same degree of ion suppression at the same retention time.[2][9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[12] However, severe suppression can still reduce the signal-to-noise ratio for both compounds, potentially impacting the limit of detection.[3] Therefore, it is always best practice to minimize suppression first and then rely on the SIL-IS for compensation.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment identifies at which retention times matrix components cause ion suppression.
Caption: Workflow for a post-column infusion experiment.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-junction and necessary fittings
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix samples (e.g., plasma, urine)
Procedure:
-
Equilibrate the LC system with the mobile phase used in your analytical method.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound solution.
-
Disconnect the LC flow from the MS source. Connect the outlet of the analytical column to one port of the T-junction.
-
Connect the syringe pump outlet to the second port of the T-junction.
-
Connect the third port of the T-junction to the MS source inlet.
-
Set the mass spectrometer to monitor the specific MRM transition for this compound.
-
Start the LC flow and then the syringe pump. You should observe a stable, continuous signal for this compound.
-
Inject a blank matrix extract.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal baseline indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the degree of signal suppression or enhancement.
Materials:
-
This compound standard solution
-
Extracted blank matrix from at least six different sources
-
Mobile phase
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., the concentration expected in your samples).
-
Prepare Set 2 (Analyte in Post-Extraction Matrix): Spike the same concentration of this compound into the extracted blank matrix samples.
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:[6]
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement. The coefficient of variation (%CV) of the MF across the different matrix sources should be less than 15% for the method to be considered free of significant variable matrix effects.[6]
-
Protocol 3: Sample Preparation via Protein Precipitation (PPT)
A quick and common method for preparing plasma or serum samples.
Materials:
-
Plasma/serum sample
-
Internal standard spiking solution (this compound)
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the required volume of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate proteins.[13]
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 12,000 x g) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.[10]
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 5. it.restek.com [it.restek.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. forensicresources.org [forensicresources.org]
Stability of Gabapentin-13C3 in different storage conditions
This technical support center provides guidance on the stability of Gabapentin-13C3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under standard laboratory conditions?
A1: Gabapentin is generally stable under normal laboratory conditions.[1] However, its stability can be influenced by factors such as pH, temperature, and humidity. For routine use, it is recommended to store this compound in a cool, dry place away from direct sunlight.[1]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of gabapentin is gabapentin-lactam, which is formed through intramolecular cyclization.[2][3] This lactam is considered a toxic impurity, and its formation should be minimized.[2]
Q3: Does the isotopic labeling of this compound affect its stability compared to unlabeled gabapentin?
A3: While specific stability studies on this compound are not extensively documented in publicly available literature, the introduction of stable isotopes like 13C is not expected to significantly alter the chemical stability of the molecule. The degradation pathways and stability profile are presumed to be comparable to those of unlabeled gabapentin.
Q4: What are the recommended long-term storage conditions for this compound?
A4: For long-term storage, it is advisable to store this compound at controlled room temperature (25°C) and 60% relative humidity, protected from light.[[“]] Some studies have shown stability for up to 3 years under these conditions.[5] Refrigeration at 4°C can also be an option for certain formulations, but crystallization has been observed in some oral suspensions at 5°C.[[“]][6]
Q5: Can I use this compound in solution, and how should I store it?
A5: Yes, this compound can be used in solution. For aqueous suspensions, storage at 25°C and 60% relative humidity has been shown to maintain stability for up to 90 days.[6] However, the pH of the solution can significantly impact stability, with minimum degradation observed around pH 5.5-6.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram. | Degradation of this compound to gabapentin-lactam or other minor impurities. | Confirm the identity of the peak by mass spectrometry. Review storage conditions and handling procedures to minimize degradation. Consider performing a forced degradation study to identify potential degradants. |
| Decreased assay value of this compound over time. | Chemical instability due to improper storage (e.g., high temperature, humidity, or exposure to light). | Verify storage conditions. Ensure containers are tightly sealed and protected from light. Re-assay the material to confirm the extent of degradation. |
| Physical changes in the solid material (e.g., clumping, discoloration). | Exposure to moisture, leading to deliquescence or facilitating degradation. | Store in a desiccator or a controlled humidity environment. Visually inspect the material before use. |
| Crystallization observed in refrigerated solutions. | Low temperature causing precipitation of the compound. | Avoid storing solutions at low temperatures where crystallization has been observed. If refrigeration is necessary, visually inspect for crystals before use and gently warm to redissolve if appropriate for the experiment.[6] |
Stability Data Summary
The following tables summarize the stability of gabapentin under various stress conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: Forced Degradation Studies of Gabapentin
| Stress Condition | Time (hrs) | Assay of Active Substance (%) | Assay of Degraded Products (%) |
| 0.1 M HCl | 24 | 62.18 | 37.82 |
| 1 M NaOH | 4 | Degradation Observed | - |
| 10% H₂O₂ | - | No Degradation | - |
| Thermal (65°C) | - | No Degradation | - |
| UV Light / Daylight (Solid State) | 1 month | No Degradation | - |
Data compiled from multiple sources.[7]
Table 2: Long-Term and Accelerated Stability of Gabapentin Capsules
| Storage Condition | Duration | Potency | Lactam Level |
| 25°C / 60% RH | 1 year | >95% | <0.5% w/w |
| 30°C / 60% RH | 2 years | Stable | <0.5% w/w |
| 40°C / 75% RH | 6 months | Stable | <0.5% w/w |
Data compiled from multiple sources.[[“]][5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 4 hours), monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep in the dark for 24 hours.[7]
-
Thermal Degradation: Place the solid material or a solution in an oven at a specified temperature (e.g., 65°C) for a defined period.
-
Photostability: Expose the solid material to UV light and daylight for an extended period (e.g., one month).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and an orthophosphoric acid solution, with UV detection at 218 nm.[7]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for Forced Degradation Stability Testing of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin Stability And Shelf Life - Consensus Academic Search Engine [consensus.app]
- 5. WO2005072736A2 - Stable gabapentin compositions - Google Patents [patents.google.com]
- 6. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing Protein Precipitation for Gabapentin Plasma Samples
Welcome to the technical support center for optimizing protein precipitation of gabapentin from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for protein precipitation of gabapentin from plasma?
A1: The most frequently employed method is protein precipitation with an organic solvent. Acetonitrile and methanol are the most common solvents used for this purpose.[1][2][3][4][5][6][7] This technique is favored for its simplicity, speed, and efficiency in removing the majority of proteins from the plasma sample, which could interfere with subsequent analysis.[5]
Q2: What is the key difference between using acetonitrile and methanol for protein precipitation?
A2: Both acetonitrile and methanol are effective in precipitating plasma proteins. The choice between them can depend on the subsequent analytical method and desired outcomes. One study found that maximal recovery for gabapentin was achieved using methanol as the precipitating agent.[1] However, acetonitrile is also widely and successfully used.[2][3][5][6] The optimal solvent may need to be determined empirically for your specific experimental conditions.
Q3: Does gabapentin require derivatization before analysis?
A3: Gabapentin lacks a chromophore, which makes it difficult to detect using UV-Vis spectrophotometry directly.[7][8] Therefore, for methods like HPLC-UV, derivatization is necessary to introduce a chromophore.[2][7][8] However, for more sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is not required, simplifying sample preparation.[5]
Q4: What are the expected recovery rates for gabapentin after protein precipitation?
A4: With optimized protocols, high and consistent recovery of gabapentin can be expected. Studies have reported extraction recoveries ranging from 82.39% to 86.53% using methanol precipitation.[1] Another study using acetonitrile precipitation reported gabapentin recoveries of around 98.5%.[3]
Troubleshooting Guide
Issue 1: Low Recovery of Gabapentin
-
Possible Cause: Inefficient protein precipitation.
-
Solution:
-
Optimize Solvent-to-Plasma Ratio: Ensure a sufficient volume of organic solvent is used to precipitate the proteins effectively. Common ratios range from 2:1 to 5:1 (solvent:plasma).
-
Vortexing and Incubation: Ensure thorough mixing of the plasma sample with the precipitation solvent by vortexing vigorously. A short incubation period on ice can sometimes enhance precipitation.
-
Centrifugation: Use adequate centrifugation speed and time to ensure a compact protein pellet and a clear supernatant. Typical conditions are 10,000-15,000 x g for 10-15 minutes.[2]
-
-
-
Possible Cause: Gabapentin loss during sample handling.
-
Solution:
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure it is not too aggressive, which could lead to loss of the analyte. The reconstitution solvent should be optimized for gabapentin solubility.
-
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Possible Cause: Co-elution of interfering substances from the plasma matrix.
-
Solution:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of gabapentin from matrix components.
-
Dilution of Supernatant: Diluting the supernatant after precipitation can sometimes mitigate matrix effects, although this may impact sensitivity.[6]
-
Alternative Precipitation Agents: While less common for gabapentin, exploring other protein precipitation agents like perchloric acid or trichloroacetic acid could be an option, but their impact on the analyte and analytical system must be carefully evaluated.[9]
-
-
Issue 3: Inconsistent Results Between Replicates
-
Possible Cause: Inconsistent sample preparation technique.
-
Solution:
-
Standardize Pipetting: Use calibrated pipettes and consistent pipetting techniques for all additions of plasma, internal standard, and precipitation solvent.
-
Consistent Timing: Ensure consistent vortexing times and centrifugation conditions for all samples.
-
Temperature Control: Perform the precipitation steps at a consistent temperature, as this can affect protein solubility and precipitation efficiency.
-
-
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 15,000 x g for 15 minutes at 24°C.[2]
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 2: Protein Precipitation with Methanol
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add 1.5 mL of methanol.[1]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 1507 x g for 30 seconds at 5°C.[1]
-
Inject a small volume (e.g., 1.0 µL) of the clear supernatant into the analytical system.[1]
Data Presentation
Table 1: Comparison of Protein Precipitation Solvents for Gabapentin Analysis
| Parameter | Acetonitrile Precipitation | Methanol Precipitation | Reference |
| Solvent:Plasma Ratio | 2:1 to 5:1 | 7.5:1 | [1][2][5] |
| Reported Recovery | ~98.5% | 82.39% - 86.53% | [1][3] |
| Typical Centrifugation | 13,000 - 15,000 x g for 5-15 min | 1507 x g for 0.5 min | [1][2][5] |
| Subsequent Analysis | LC-MS/MS, HPLC-UV | UPLC-MS/MS | [1][2][3] |
Table 2: Summary of LC-MS/MS Parameters for Gabapentin Analysis
| Parameter | Method 1 | Method 2 | Reference |
| Column | C8 | Atlantis HILIC silica | [3][10] |
| Mobile Phase | Ammonium acetate (pH 3.0; 5mM)-methanol (96:4, v/v) | Acetonitrile/ammonium formate (100 mM, pH 3.0) (85:15, v/v) | [3][10] |
| Ionization Mode | Electrospray Ionization (Positive) | Electrospray Ionization (Positive) | [3] |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [3][5] |
| Linear Range | 50.0-10000 ng/mL | 50-5000 ng/mL | [3][5] |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | 50 ng/mL | [3][5] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. maturityneedlework.com [maturityneedlework.com]
- 3. Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 7. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Gabapentin-13C3 in sample extraction
Welcome to the technical support center for Gabapentin-13C3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
A1: Poor recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. These can be broadly categorized as issues with the extraction method (e.g., incorrect pH, inappropriate solvent), interactions with the sample matrix (e.g., strong protein binding), instability of the analyte, or problems with the analytical instrumentation.
Q2: Can the recovery of this compound be different from unlabeled Gabapentin?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to mimic the behavior of the unlabeled analyte, differences in recovery can occur. Although chemically identical, slight differences in physical properties due to the isotopic labeling can sometimes lead to differential extraction efficiency or matrix effects. It is crucial to verify the purity of the SIL-IS, as any presence of the unlabeled analyte can impact quantitation.
Q3: How does pH affect the extraction of this compound?
A3: Gabapentin is a zwitterionic compound with two pKa values, approximately 3.7 and 10.7.[1] The pH of the sample and extraction solvents is critical for efficient recovery. At a physiological pH of around 7.4, gabapentin exists as a zwitterion.[1] Adjusting the pH to be approximately 2 units below the acidic pKa or 2 units above the basic pKa will ensure the molecule is in a charged or neutral state, respectively, which can be exploited for different extraction techniques. For instance, in reversed-phase solid-phase extraction (SPE), adjusting the pH to keep Gabapentin in its neutral form can improve retention on the sorbent.
Q4: My recovery is inconsistent across different sample lots. What could be the cause?
A4: Inconsistent recovery across different sample lots often points to matrix effects. Variations in the composition of biological matrices (e.g., plasma, urine) between individuals or sample collection times can influence extraction efficiency and ionization in the mass spectrometer. A stable isotope-labeled internal standard is essential for correcting interindividual variability in recovery.[2] If you are already using a SIL-IS and still see inconsistencies, it may be necessary to re-evaluate your sample cleanup procedures to minimize matrix components.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A step-by-step workflow for troubleshooting poor this compound recovery.
Diagram: Potential Causes of Poor this compound Recovery
Caption: Potential causes for poor this compound recovery organized by experimental stage.
Data on Extraction Recovery
The following table summarizes typical recovery percentages for Gabapentin using different extraction methods, which can serve as a benchmark for your experiments. Note that the recovery of this compound is expected to be very similar to unlabeled Gabapentin.
| Extraction Method | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Serum/Plasma | 85 - 95 | [3],[4] |
| Whole Blood | >90 | [5] | |
| Liquid-Liquid Extraction (LLE) | Plasma | >62 | [6] |
| Protein Precipitation (PPT) | Serum | 97.7 - 108.5 | [7] |
| Plasma | >85 | [8] |
Experimental Protocols
Below are detailed protocols for common Gabapentin extraction methods.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application.
1. Materials:
- Mixed-mode or polymeric reversed-phase SPE cartridges
- Methanol (MeOH)
- Acetonitrile (ACN)
- Deionized water
- Formic acid (FA) or Ammonium hydroxide (NH4OH)
- Plasma/serum sample
- This compound internal standard solution
2. Procedure:
- Sample Pre-treatment:
- To 500 µL of plasma/serum, add the this compound internal standard.
- Add 500 µL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding.
- SPE Cartridge Conditioning:
- Condition the SPE cartridge with 1 mL of methanol.
- Equilibrate the cartridge with 1 mL of deionized water.
- Sample Loading:
- Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
- Washing:
- Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution:
- Elute the Gabapentin and this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) from Plasma/Serum
This is a rapid and simple extraction method suitable for many applications.
1. Materials:
- Acetonitrile (ACN) or Methanol (MeOH)
- Plasma/serum sample
- This compound internal standard solution
- Centrifuge
2. Procedure:
- To 100 µL of plasma/serum, add the this compound internal standard.
- Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) from Plasma
LLE can be an effective method for cleaning up samples, though it may be more labor-intensive.
1. Materials:
- Ethyl acetate or other suitable organic solvent
- Plasma sample
- This compound internal standard solution
- pH adjustment reagents (e.g., HCl, NaOH)
- Centrifuge
2. Procedure:
- To 500 µL of plasma, add the this compound internal standard.
- Adjust the pH of the sample to be basic (e.g., pH > 11) with NaOH to neutralize the carboxylic acid group of Gabapentin.
- Add 2 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
For further assistance, please contact our technical support team.
References
- 1. mdpi.com [mdpi.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. Stability of gabapentin in extemporaneously compounded oral suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal mobile phase for Gabapentin separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Gabapentin separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Gabapentin separation?
A1: The most commonly used stationary phase for Gabapentin separation is a C18 column.[1][2][3] However, C8 and Phenyl columns have also been successfully used.[4]
Q2: Is derivatization necessary for the analysis of Gabapentin?
A2: Gabapentin lacks a strong chromophore, which makes its detection by UV at low concentrations challenging.[5] Therefore, derivatization is often employed to enhance its UV absorbance or to introduce a fluorescent tag for fluorescence detection.[1][5] However, for LC-MS/MS analysis, derivatization is generally not required as the mass spectrometer provides sufficient sensitivity and specificity for direct detection.
Q3: What are the typical mobile phases for HPLC-UV analysis of Gabapentin?
A3: For HPLC-UV analysis, common mobile phases consist of a buffer and an organic modifier. Typical examples include methanol and potassium dihydrogen orthophosphate buffer or acetonitrile and an aqueous buffer containing phosphoric acid or ammonium formate.[1][6] The pH of the mobile phase is a critical parameter to control for good peak shape.
Q4: What are the recommended mobile phases for LC-MS analysis of Gabapentin?
A4: For LC-MS analysis, volatile mobile phases are required. Common choices include mixtures of methanol or acetonitrile with aqueous solutions containing volatile additives like formic acid, acetic acid, or ammonium formate.[7] These additives also help in promoting the ionization of Gabapentin for better sensitivity in the mass spectrometer.
Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol is based on a method using a methanol and potassium dihydrogen orthophosphate mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 150 mm x 4.6 mm[1] |
| Mobile Phase | Methanol : Potassium Dihydrogen Orthophosphate solution (20:80, v/v)[1] |
| pH | 6.2 (adjusted with 10% NaOH)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 275 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mobile Phase Preparation:
-
Prepare the Potassium Dihydrogen Orthophosphate solution by dissolving an appropriate amount in HPLC-grade water.
-
Mix the methanol and buffer solution in a 20:80 (v/v) ratio.
-
Adjust the pH of the final mixture to 6.2 using 10% NaOH.
-
Degas the mobile phase before use.
Protocol 2: LC-MS/MS Method
This protocol is suitable for the quantification of Gabapentin in biological matrices.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8, 5µ, 150 x 4,6 mm[7] |
| Mobile Phase | Methanol : Water with 10 mM Acetic Acid (30:70 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | Ambient[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Specific to Gabapentin and internal standard |
Mobile Phase Preparation:
-
Prepare a 10 mM acetic acid solution in HPLC-grade water.
-
Mix methanol and the 10 mM acetic acid solution in a 30:70 (v/v) ratio.
-
Degas the mobile phase before use.
Data Presentation
Table 1: HPLC-UV Mobile Phases for Gabapentin Separation
| Organic Solvent | Aqueous Phase | pH | Column | Detection |
| Methanol | Potassium Dihydrogen Orthophosphate[1][2][3] | 6.2[1][2][3] | C18[1][2][3] | UV (275 nm)[1][2] |
| Acetonitrile | Water with Phosphoric Acid[6] | Not specified | Reversed-Phase[6] | UV |
| Methanol | Orthophosphoric Acid[8] | Not specified | C18[8] | UV (275nm)[8] |
| Methanol | Water[5] | Not specified | Not specified | UV (300 nm, after derivatization)[5] |
| Methanol | Ammonium Dihydrogen Orthophosphate Buffer[9] | Varied for robustness testing[9] | Strong Cation Exchange[9] | UV |
Table 2: LC-MS Mobile Phases for Gabapentin Separation
| Organic Solvent | Aqueous Phase | Column | Ionization |
| Methanol | Water with 10 mM Acetic Acid[7] | C8[7] | ESI Positive |
| Methanol | 0.1% Formic Acid[9] | C18[9] | ESI Positive |
| Acetonitrile | 10 mM Ammonium Formate Buffer (pH 3.0) | C8 | ESI |
| Methanol | 10 mM Ammonium Formate with 0.1% Formic Acid | Biphenyl | ESI Positive |
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My Gabapentin peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for Gabapentin is a common issue and can be caused by several factors:
-
Secondary Interactions: Gabapentin has an amine group that can interact with residual silanols on the silica-based stationary phase, leading to tailing.[10]
-
Solution: Adjusting the mobile phase pH can help to suppress these interactions. For reversed-phase chromatography, a lower pH (around 2.8-3) will ensure the amine group is protonated, which can improve peak shape.[4] Using a highly end-capped column can also minimize silanol interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.[11]
-
Solution: Try reducing the concentration of your sample or the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can cause peak tailing.[12]
-
Solution: Replace the guard column and if the problem persists, try a new analytical column.
-
Issue 2: Poor Retention or No Retention
Q: Gabapentin is eluting very early or in the void volume. How can I increase its retention?
A: Poor retention of Gabapentin in reversed-phase chromatography is expected due to its polar nature. Here are some ways to increase retention:
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention of polar compounds.
-
Use a More Retentive Stationary Phase: While C18 is common, a more polar embedded-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide better retention for Gabapentin.
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Gabapentin and thus its retention. Experiment with different pH values to find the optimal retention.
Issue 3: Ion Suppression in LC-MS
Q: I am experiencing low sensitivity and inconsistent results for Gabapentin in my LC-MS analysis of plasma samples. Could this be ion suppression?
A: Yes, ion suppression is a common issue in LC-MS, especially when analyzing complex biological samples like plasma.[13] It occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.
-
How to Diagnose Ion Suppression:
-
Post-column Infusion: Infuse a constant flow of a Gabapentin standard solution into the column eluent after the analytical column and before the MS source. Inject a blank plasma extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
-
Solutions to Mitigate Ion Suppression:
-
Improve Sample Preparation: Use a more effective sample preparation technique to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Gabapentin from the co-eluting interferences. This could involve changing the mobile phase composition, gradient profile, or using a different type of column.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Gabapentin-d4) will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Issue 4: Column Overload in LC-MS
Q: I am analyzing urine samples and see distorted peak shapes and retention time shifts for my internal standard when Gabapentin concentration is high. What is happening?
A: This is likely due to column overload.[14] Gabapentin is often present at very high concentrations in urine, which can exceed the capacity of the analytical column.[15] This can lead to peak distortion (often fronting) and can affect the chromatography of other co-eluting compounds, including the internal standard.[14]
-
Solutions to Address Column Overload:
-
Dilute the Sample: The simplest solution is to dilute the urine sample to bring the Gabapentin concentration within the linear range of the assay and the capacity of the column.
-
Use a Higher Capacity Column: A column with a larger internal diameter or a longer length can handle higher sample loads.
-
Optimize the Injection Volume: Reducing the injection volume can also help to prevent column overload.
-
Visualizations
Caption: General experimental workflow for the analysis of Gabapentin.
Caption: A logical approach to troubleshooting common HPLC/LC-MS issues.
References
- 1. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a new HPLC method for the determination of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
- 7. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ovid.com [ovid.com]
- 15. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
Technical Support Center: Enhancing Gabapentin Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Gabapentin using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when analyzing Gabapentin by LC-MS/MS?
A1: High concentrations of Gabapentin in patient samples, particularly urine, can lead to several analytical challenges. These include:
-
Detector Saturation: The high abundance of Gabapentin ions can exceed the upper limit of the mass spectrometer's detection system, resulting in distorted, flat-topped peaks and inaccurate quantification.[1]
-
Column Overloading: Excessive concentrations of Gabapentin can overload the analytical column, leading to poor peak shape, peak asymmetry, and shifts in retention time.[1]
-
Ion Suppression/Enhancement: The sample matrix and high concentrations of Gabapentin can interfere with the ionization of co-eluting analytes, leading to either a decrease (suppression) or increase (enhancement) in their signal intensity.[1][2]
-
Interference with Co-eluting Compounds: Gabapentin can interfere with the analysis of other drugs that have similar retention times, such as amphetamine. This can manifest as signal suppression, retention time shifts, or even false-positive results due to in-source fragmentation of Gabapentin.[1][3][4][5]
Q2: How can I prevent detector saturation when analyzing high-concentration Gabapentin samples?
A2: To mitigate detector saturation, consider the following strategies:
-
Sample Dilution: A simple and effective approach is to dilute the sample to bring the Gabapentin concentration within the linear range of the detector.
-
Method Deoptimization: Intentionally reducing the sensitivity of the mass spectrometer for Gabapentin can prevent saturation. This can involve adjusting instrument parameters such as collision energy or dwell time. However, ensure that the lower limit of quantitation (LLOQ) remains sufficient for your analytical needs.[1]
-
Use of a Larger Bore Column: A column with a larger internal diameter (e.g., 4.6 mm) can help to reduce the concentration of the analyte as it reaches the detector, thereby minimizing saturation.[1]
Q3: What sample preparation techniques are recommended for improving Gabapentin detection?
A3: The choice of sample preparation method is crucial for minimizing matrix effects and improving the overall quality of the analysis. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. Acetonitrile and methanol are commonly used precipitation solvents.[2][6][7][8] Methanol has been shown to reduce matrix ion effects compared to acetonitrile.[2]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can effectively remove interfering substances, which is particularly useful for complex matrices like urine.[3][4][9]
-
"Dilute and Shoot": For high-throughput analysis of urine samples, a simple dilution followed by direct injection can be employed. However, this method is more susceptible to matrix effects and interference.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times for Gabapentin
Possible Cause: Column Overloading
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of Gabapentin injected onto the column.
-
Increase Column Capacity:
-
Switch to a column with a larger internal diameter (e.g., from 2.1 mm to 4.6 mm).[1]
-
Use a column with a thicker stationary phase.
-
-
Optimize Mobile Phase: Adjust the mobile phase composition to improve the interaction of Gabapentin with the stationary phase.
Issue 2: Inaccurate Quantification and Non-Linearity at High Concentrations
Possible Cause: Detector Saturation
Troubleshooting Steps:
-
Review Chromatograms: Look for flat-topped peaks, which are a clear indication of detector saturation.[1]
-
Dilute Samples: Prepare a dilution series of a high-concentration sample to determine the linear range of the assay.
-
Adjust MS Parameters:
-
Decrease the dwell time for the Gabapentin transition.
-
Increase the collision energy to fragment the precursor ion more efficiently.
-
Consider using a less abundant product ion for quantification.
-
Issue 3: Suspected Interference with Amphetamine Analysis
Possible Cause: Co-elution and In-Source Fragmentation of Gabapentin
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation between Gabapentin and amphetamine. This may involve:
-
Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove high concentrations of Gabapentin.[3][4]
-
Mass Spectrometry: An in-source fragment of Gabapentin can be isomeric with protonated amphetamine, leading to false positives.[5] Confirm the identity of amphetamine using multiple product ions and their expected ratios.
Experimental Protocols
Protocol 1: Protein Precipitation for Gabapentin in Human Serum
This protocol is adapted from a validated LC-MS/MS method for the quantification of Gabapentin in human serum.[2]
Materials:
-
Human serum samples
-
Methanol (cold)
-
Gabapentin-D10 (internal standard)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., under nitrogen stream)
-
Reconstitution solution (e.g., 95:5 10 mM ammonium formate:methanol, 0.1% formic acid)[2]
-
0.22 µm PVDF centrifugal filters
Procedure:
-
To 20 µL of human serum, add 1 mL of cold methanol containing the internal standard (Gabapentin-D10).
-
Vortex the mixture for 20 seconds.
-
Centrifuge the samples at 6000 rpm at 4°C for 10 minutes.
-
Collect the supernatant.
-
Wash the pellet with another 1 mL of cold methanol, centrifuge again, and collect the supernatant.
-
Combine the supernatants and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Centrifuge at 6000 rpm at 4°C for 10 minutes.
-
Filter the supernatant using 0.22 µm PVDF centrifugal filters by centrifuging at 12,000 x g for 4 minutes.
-
Inject the filtrate onto the LC-MS/MS system.
Protocol 2: Derivatization of Gabapentin for GC-MS Analysis
Derivatization can improve the chromatographic properties of Gabapentin for GC-MS analysis by increasing its volatility.[10] This is a general workflow, and specific reaction conditions (e.g., temperature, time) should be optimized for the chosen derivatizing agent.
Derivatizing Agents for Gabapentin:
| Derivatizing Agent | Abbreviation | Comments |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A silylating agent.[10] |
| N,N-Dimethylformamide dimethyl acetal | DMF-DMA | Effective for primary amines and zwitterions like Gabapentin.[11] |
| Trifluoroacetic anhydride | TFAA | An acylating agent.[10] |
General Derivatization Workflow:
Caption: General workflow for the derivatization of Gabapentin.
Data Presentation
Table 1: Comparison of Sample Preparation Solvents for Gabapentin Analysis in Serum[2]
| Solvent | Analyte | Extraction Recovery | Matrix Ion Effects | Process Recovery |
| Acetonitrile | Gabapentin | 58% | ~85% (Suppression) | - |
| Buprenorphine | ~100% | 140% (Enhancement) | 150% | |
| Methanol | Gabapentin | 53% | 84% (Suppression) | - |
| Buprenorphine | ~60% | 86% (Suppression) | - |
Note: Data for Buprenorphine is included for comparative purposes as presented in the source.
Table 2: LC-MS/MS Method Validation Parameters for Gabapentin in Human Plasma[9]
| Parameter | Value |
| Linearity Range | 50–5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 8.4% |
| Inter-day Precision (%RSD) | < 7.9% |
| Intra-day Accuracy | -10.2% to 5.9% |
| Inter-day Accuracy | -3.4% to 4.7% |
| Mean Recovery | 85.4% - 92.4% |
Visualizations
Logical Relationship: Troubleshooting Poor Gabapentin Signal
Caption: Troubleshooting workflow for a poor Gabapentin signal.
References
- 1. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- 2. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Pervasive Gabapentin Interference in the LC-MS/MS Analysis of Amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS [mdpi.com]
- 7. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. ojp.gov [ojp.gov]
Dealing with co-eluting interferences in Gabapentin bioanalysis
Technical Support Center: Gabapentin Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences in the bioanalysis of gabapentin.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of gabapentin bioanalysis?
A1: Co-eluting interferences are compounds in a biological sample that are not chromatographically separated from the analyte of interest (gabapentin) and can affect the accuracy and precision of quantification. In mass spectrometry, these interferences can cause ion suppression or enhancement, or they may be isobaric (have the same mass-to-charge ratio) with the analyte, leading to artificially inflated results.
Q2: Why is gabapentin particularly susceptible to co-eluting interferences?
A2: Gabapentin's susceptibility to co-eluting interferences stems from its chemical structure. It is an amino acid derivative, and its structure is very similar to endogenous amino acids like leucine and isoleucine. These isomers have the same molecular weight and can be difficult to separate chromatographically, posing a significant challenge in bioanalysis.
Q3: What are the most common co-eluting interferences for gabapentin?
A3: The most common co-eluting interferences for gabapentin are its structural isomers, the endogenous amino acids L-leucine and L-isoleucine.[1] Additionally, in multi-analyte drug screening, high concentrations of gabapentin can cause in-source fragmentation in the mass spectrometer, leading to a fragment that is isomeric with protonated amphetamine, potentially causing false-positive results for amphetamine.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during gabapentin bioanalysis.
Problem: Poor peak shape, peak splitting, or the appearance of unexpected peaks in the gabapentin chromatogram.
-
Possible Cause 1: Co-elution with endogenous isomers (leucine/isoleucine).
-
Solution: Optimize the chromatographic method to achieve baseline separation.
-
Action 1: Adjust Mobile Phase Composition. Modify the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Altering the pH of the aqueous phase can also improve separation. For example, a mobile phase of acetonitrile and 10 mM ammonium acetate (20:80, v/v) at pH 3.2 has been used successfully.[5]
-
Action 2: Evaluate Different Column Chemistries. If a standard C18 column does not provide adequate separation, consider alternative stationary phases. A Gemini C18 column has been shown to be effective.[5] Other options include pentafluorophenyl (PFP) or biphenyl columns, which offer different selectivity.[2]
-
Action 3: Optimize Gradient Elution. If using a gradient, adjust the slope and duration to enhance the resolution between gabapentin and its isomers.
-
-
-
Possible Cause 2: Column Overload.
-
Solution: High concentrations of gabapentin, common in patient samples, can lead to column overload, resulting in poor peak shape and retention time shifts.[6]
-
Action 1: Dilute the Sample. Dilute the sample extract to bring the gabapentin concentration within the linear range of the assay.
-
Action 2: Use a Higher Capacity Column. Consider a column with a larger internal diameter or a stationary phase with a higher loading capacity.
-
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the chromatography.
-
Action 1: Improve Sample Preparation. A simple protein precipitation with acetonitrile is a common starting point.[5] If matrix effects persist, consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Action 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., gabapentin-d10) will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.
-
-
Problem: Inaccurate or irreproducible quantification results.
-
Possible Cause 1: In-source fragmentation of gabapentin interfering with other analytes.
-
Solution: This is a known issue where a fragment of gabapentin can interfere with the detection of amphetamine.[2][3][4]
-
Action 1: Optimize Mass Spectrometer Source Conditions. Adjusting source and interface voltages can help mitigate in-source fragmentation.[2]
-
Action 2: Ensure Chromatographic Separation. Develop a chromatographic method that separates gabapentin from the potentially interfered analyte (e.g., amphetamine).[6]
-
-
-
Possible Cause 2: Contribution from co-eluting isomers to the gabapentin signal.
-
Solution: Use highly selective mass spectrometric detection.
-
Action 1: Use Multiple Reaction Monitoring (MRM). Monitor multiple, specific precursor-to-product ion transitions for gabapentin. While gabapentin and its isomers have the same precursor ion, their product ions may differ, allowing for differentiation.[7]
-
Action 2: Confirm Peak Identity. In cases of suspected interference, analyze a standard of the potential interfering compound (e.g., leucine) to confirm its retention time and fragmentation pattern under your experimental conditions.
-
-
Quantitative Data
The following table summarizes typical mass spectrometric and chromatographic parameters for gabapentin analysis.
| Parameter | Gabapentin | Internal Standard (Example) | Reference |
| Precursor Ion (m/z) | 172.0, 172.1 | 172.0 (Isomer), 160.1 (Pregabalin) | [5][7][8] |
| Product Ion(s) (m/z) | 154.0, 154.1, 136.0 | 126.0, 142.10 | [5][7][8] |
| Ionization Mode | ESI+ | ESI+ | [5][8] |
| Column Example | Gemini C18 | - | [5] |
| Mobile Phase Example | Acetonitrile:10mM Ammonium Acetate (20:80, v/v), pH 3.2 | - | [5] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | - | [5] |
Experimental Protocols
Example Protocol: Gabapentin Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.
-
Add 20 µL of internal standard working solution (e.g., an appropriate structural isomer or a stable isotope-labeled gabapentin).[7]
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: Gemini C18, 5 µm, 4.6 x 150 mm (or equivalent).[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.2.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.8 mL/min (will vary based on column dimensions).
-
Gradient: Isocratic elution with 20% Mobile Phase B.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
Visualizations
Caption: Workflow for Gabapentin Bioanalysis.
Caption: Troubleshooting Decision Tree.
References
- 1. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. restek.com [restek.com]
- 7. Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Gabapentin
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of bioanalytical methods for the quantification of gabapentin in biological matrices. This document focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presenting it as a benchmark against other analytical techniques.
Gabapentin, an anticonvulsant drug, is structurally analogous to the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is widely prescribed for the management of epilepsy and neuropathic pain. Accurate quantification of gabapentin in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its lack of a significant chromophore, direct analysis by UV-Vis spectrophotometry is challenging, often necessitating derivatization to produce a chromophore for detection.[2][3]
This guide will delve into a validated LC-MS/MS method for gabapentin analysis, highlighting its performance characteristics. While the ideal internal standard would be a stable isotope-labeled version of the analyte, such as Gabapentin-13C3, for the purpose of this guide, we will detail a method using a commonly available and validated alternative. We will then compare this method with other reported techniques, providing a comprehensive data summary and detailed experimental protocols.
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate drug quantification. Below are detailed protocols for a validated LC-MS/MS method and a comparative HPLC-UV method.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method outlines a common approach for the quantification of gabapentin in human plasma using protein precipitation for sample preparation and LC-MS/MS for detection.
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., Metformin or a deuterated analog like Gabapentin-d10).[4][5][6]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for approximately 40 seconds.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and add 200 µL of the mobile phase.
-
Inject a 10 µL aliquot of the final solution into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for gabapentin and the internal standard are monitored. For gabapentin, a common transition is m/z 172.1 → 154.1.[1]
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method requires a derivatization step to make gabapentin detectable by a UV detector.
-
Sample Preparation and Derivatization:
-
Perform protein precipitation on plasma samples using acetonitrile.[9]
-
To the supernatant, add a derivatizing agent such as 1-fluoro-2,4-dinitrobenzene (FDNB).[9]
-
The reaction is typically carried out in a buffered solution (e.g., borate buffer pH 8.2).[9]
-
After derivatization, a liquid-liquid extraction step using a solvent mixture like dichloromethane:n-butanol may be employed to clean up the sample.[9]
-
The organic phase is evaporated to dryness and the residue is reconstituted in the mobile phase before injection.[9]
-
-
Chromatographic Conditions:
Performance Data Comparison
The following tables summarize the quantitative performance data from various validated bioanalytical methods for gabapentin.
Table 1: LC-MS/MS Method Performance
| Parameter | Method with Metformin IS[4][5][8] | Method with Acetaminophen IS[10] | Method with Pregabalin IS[1] | Method with Gabapentin-d10 IS[6] |
| Linearity Range (ng/mL) | 50 - 5000 | 50 - 10000 | 50 - 10000 | 100 - 10000 |
| LLOQ (ng/mL) | 50 | 50 | 50 | 10 |
| Intra-day Precision (%RSD) | < 8.4 | 1.14 - 4.73 | 1.29 - 5.52 | ≤ 5.30 |
| Inter-day Precision (%RSD) | < 7.9 | 0.69 - 7.99 | 1.14 - 5.16 | ≤ 4.88 |
| Intra-day Accuracy (%) | -10.2 to 5.9 | 91.63 - 100.67 | 93.24 - 104.40 | Error ≤ 6% |
| Inter-day Accuracy (%) | -3.4 to 4.7 | 99.83 - 102.03 | 90.96 - 103.23 | Error ≤ 6% |
| Recovery (%) | 85.4 - 92.4 | > 62.87 | Not Reported | 104 ± 2.55 |
Table 2: Alternative Method Performance
| Parameter | HPLC-UV with FDNB Derivatization[9] | Spectrophotometric with Vanillin Derivatization[2] | HPLC with Catechol Derivatization[3] |
| Linearity Range | 0.2 - 14 µg/mL (plasma) | 0.8 - 10.0 mg/L (plasma) | 0.5 - 2.5 mg/mL |
| LLOQ | 0.2 µg/mL (plasma) | 0.8 mg/L (plasma) | 1.5 x 10⁻⁶ mg/mL |
| Precision (%RSD) | < 15% | < 1.20% | 0.91 |
| Accuracy (%) | Within ± 15% | Relative Mean Error < 5.5% | 105 |
| Recovery (%) | Not Reported | 94.5 | Not Reported |
Experimental Workflow and Logical Relationships
To visualize the logical flow of a bioanalytical method validation study, the following diagram illustrates the key stages from sample collection to data analysis.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maturityneedlework.com [maturityneedlework.com]
- 10. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution Mass Spectrometry: The Gold Standard for Precise Gabapentin Quantification
A comparative guide for researchers and drug development professionals.
The accurate and precise quantification of Gabapentin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. While various analytical methods exist, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has emerged as the reference method, offering unparalleled accuracy and precision. This guide provides a comprehensive comparison of ID-LC-MS/MS with other analytical techniques for Gabapentin quantification, supported by experimental data and detailed methodologies.
Superior Performance of Isotope Dilution LC-MS/MS
Isotope dilution mass spectrometry is widely regarded as the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This is achieved by introducing a stable isotope-labeled internal standard (e.g., Gabapentin-D10) to the sample at the earliest stage of the analytical workflow. The ratio of the analyte to its isotopically labeled counterpart is measured, ensuring highly accurate and precise results.
In contrast, other methods such as high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection, gas chromatography (GC), and capillary electrophoresis (CE) often require a derivatization step to enhance the detectability of Gabapentin, which lacks a significant chromophore.[1][2] This additional step can introduce variability and increase sample preparation time and cost.[3][4] LC-MS/MS, on the other hand, allows for the direct detection of Gabapentin without derivatization, streamlining the analytical process.[3][4]
Quantitative Data Comparison
The following tables summarize the performance characteristics of various analytical methods for Gabapentin quantification, highlighting the superior accuracy and precision of isotope dilution LC-MS/MS.
Table 1: Performance Characteristics of Isotope Dilution LC-MS/MS Methods for Gabapentin Quantification
| Biological Matrix | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LLOQ (ng/mL) | Reference |
| Human Serum | Gabapentin-D10 | 10 - 10,000 | ≤6 | ≤5.20 | ≤4.88 | 10 | [5] |
| Human Serum/Plasma | Not Specified | Not Specified | -0.8 to 1.0 (relative mean bias) | 0.9 - 2.0 | <2.3 (intermediate precision) | Not Specified | [6][7] |
| Human Plasma | Baclofen | 412.20 - 10037.01 | Not Specified | Not Specified | Not Specified | 412.20 | [8] |
| Human Plasma | Acetaminophen | Not Specified | 91.63 - 102.03 | 1.14 - 4.73 | 0.69 - 7.99 | 50 | |
| Human Plasma | Metformin | 50 - 5000 | Within 10.2 | <8.4 | <8.4 | 50 | [3][4] |
Table 2: Performance Characteristics of Other Analytical Methods for Gabapentin Quantification
| Method | Biological Matrix | Derivatization | Linearity Range | Accuracy (%) | Precision (%RSD) | LLOQ | Reference |
| HPLC-UV | Human Plasma & Urine | FDNB | 0.2-14 µg/mL (plasma), 2-120 µg/mL (urine) | Not Specified | Not Specified | 0.2 µg/mL (plasma), 2 µg/mL (urine) | [9] |
| HPLC-UV | Pure Form | Catechol | 0.5-2.5 mg/mL | 105 (% recovery) | 0.91 | 1.5*10⁻⁶ mg/mL | [2] |
| Spectrophotometry | Human Plasma | Vanillin | 0.8–10.0 mg/L | <5.5 (relative mean error) | <1.20 | 0.8 mg/L | [1] |
Experimental Protocols
A typical experimental workflow for the quantification of Gabapentin by isotope dilution LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A simple and rapid protein precipitation method is commonly employed for plasma and serum samples.[3][4][5]
-
Spiking: An aliquot of the biological sample (e.g., 200 µL of plasma) is spiked with a known amount of the isotopically labeled internal standard (e.g., Gabapentin-D10).[5][10]
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the sample.[3][4][5]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube for analysis. In some methods, the supernatant is evaporated and reconstituted in the mobile phase.[5]
For more complex matrices like whole blood or tissue homogenates, a solid-phase extraction (SPE) step may be included after protein precipitation to further clean up the sample.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared sample extract is injected into an HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer.
-
Chromatographic Separation: A C8 or C18 reversed-phase column is typically used to separate Gabapentin from other endogenous components.[3][6][8] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[3][8]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5] Quantification is achieved by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both Gabapentin and its isotopically labeled internal standard are monitored.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Gabapentin quantification and a simplified representation of its known mechanism of action.
References
- 1. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of gabapentin in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. maturityneedlework.com [maturityneedlework.com]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. wsp.wa.gov [wsp.wa.gov]
A Comparative Guide to Linearity and Range Determination for Gabapentin Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Gabapentin, with a focus on the critical validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and immunoassay techniques are evaluated based on experimental data from peer-reviewed studies and manufacturer documentation.
Introduction
Gabapentin is an anticonvulsant and analgesic drug widely used in the treatment of epilepsy and neuropathic pain. Accurate and reliable quantification of Gabapentin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A key aspect of assay validation is the determination of linearity and the analytical range, which define the concentrations over which the assay is accurate, precise, and directly proportional to the analyte concentration. This guide offers a comparative overview of different analytical platforms for Gabapentin analysis to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Linearity and Range for Gabapentin Assays
The following table summarizes the linearity and range of different analytical methods for Gabapentin quantification.
| Analytical Method | Sample Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-UV | Plasma | 0.2 - 14 | 0.99257 | Not Specified | [1] |
| Urine | 2 - 120 | 0.99741 | Not Specified | [1] | |
| Bulk Drug | 10 - 60 | > 0.999 | Not Specified | [2] | |
| Pharmaceutical Formulation | 10 - 60 | Not Specified | Not Specified | [3] | |
| Bulk & Tablet | 10 - 60 | 0.999 | 9 | [4] | |
| LC-MS/MS | Human Plasma | 0.05 - 5 | > 0.999 | 0.05 | [5] |
| Human Plasma | 0.05 - 5 | > 0.99 | 0.05 | ||
| Human Plasma | 0.02 - 5 | Not Specified | 0.02 | [6] | |
| Human Serum | 0.1 - 10 | Not Specified | 0.01 | [7] | |
| Feline Plasma | 0.05 - 5 | > 0.99 | 0.05 | [8] | |
| Immunoassay | Serum/Plasma | 1.5 - 40 | 0.9987 | 1.5 | [9] |
| (ARK™) | Serum | 0.75 - 48 | Not Specified | 0.75 |
Experimental Workflow for Linearity Determination
The following diagram illustrates a general workflow for establishing the linearity of a Gabapentin assay.
General workflow for Gabapentin assay linearity determination.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method for Gabapentin in Human Plasma and Urine
-
Sample Preparation: For plasma, a small sample volume (100 µL) is used. For urine (50 µL), samples undergo liquid-liquid extraction with a dichloromethane:n-butanol mixture (1:1, v/v) after derivatization. Amlodipine besilate is utilized as the internal standard.[1]
-
Derivatization: As Gabapentin lacks a chromophore, a derivatization step is necessary for UV detection.[1] One method involves pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB).[5]
-
Instrumentation: A Shimadzu liquid chromatograph with an LC-20AT quaternary pump system, DGV-20A4R degasser, and SDP-20AT UV-VIS detector is used.[1]
-
Chromatographic Conditions:
LC-MS/MS Method for Gabapentin in Human Plasma
-
Sample Preparation: A simple protein precipitation with acetonitrile is performed. Metformin is used as the internal standard.
-
Instrumentation: A liquid chromatography system coupled with a quadrupole mass spectrometer using an electrospray ionization (ESI) interface.
-
Chromatographic Conditions:
-
Column: A C8 column is used for separation.
-
Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.
-
-
Mass Spectrometry: Detection is performed in the selected reaction monitoring (SRM) mode.
Homogeneous Immunoassay (ARK™ Gabapentin Assay)
-
Principle: This is a competitive immunoassay. Gabapentin in the specimen competes with Gabapentin labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody reagent. The resulting enzyme activity is directly proportional to the drug concentration.
-
Instrumentation: The assay is designed for use on automated clinical chemistry analyzers, such as the Roche/Hitachi 917 System.
-
Sample Matrix: Human serum or plasma can be used. It is recommended to use a steady-state, trough (pre-dose) sample for therapeutic drug monitoring.
-
Linearity and Range Determination: Linearity studies are performed as suggested in the CLSI/NCCLS Protocol EP6-A. A high concentration serum sample is prepared and serially diluted with human serum negative for Gabapentin to cover the assay range. The analytical measurement range for the ARK™ Gabapentin Assay has been confirmed to be 1.5-40.0 mg/L.[9] The Limit of Quantitation (LOQ) has been determined to be 0.75 µg/mL.
Conclusion
The choice of an analytical method for Gabapentin quantification depends on the specific requirements of the study.
-
HPLC-UV methods, often requiring a derivatization step, are robust and widely accessible, offering good linearity over a broad range, making them suitable for quality control of pharmaceutical formulations and therapeutic drug monitoring in plasma and urine.[1][2]
-
LC-MS/MS assays provide the highest sensitivity and specificity, with wide linear ranges and very low limits of quantification.[5][6] This makes them the gold standard for pharmacokinetic studies and bioequivalence trials where low concentrations of the drug need to be accurately measured.
-
Immunoassays , such as the ARK™ Gabapentin Assay, offer a rapid and high-throughput alternative for therapeutic drug monitoring in a clinical setting.[9] They provide a clinically relevant linear range and are amenable to automation on standard clinical chemistry analyzers.[9]
Researchers should carefully consider the required sensitivity, sample matrix, throughput, and available instrumentation when selecting the most appropriate assay for their Gabapentin analysis needs. The data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. Performance characteristics of the ARK diagnostics gabapentin immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. usitc.gov [usitc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ark-tdm.com [ark-tdm.com]
- 8. ark-tdm.com [ark-tdm.com]
- 9. jddtonline.info [jddtonline.info]
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Gabapentin in Plasma
This guide provides a detailed comparison of various bioanalytical methods for determining the lower limit of quantification (LLOQ) of gabapentin in plasma. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to aid in the selection of appropriate analytical techniques.
Quantitative Data Summary
The LLOQ for gabapentin in plasma varies significantly depending on the analytical methodology employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer the highest sensitivity. The following table summarizes the LLOQ values from various validated methods.
| Analytical Method | LLOQ (ng/mL) | Sample Preparation Technique | Reference |
| LC-MS/MS | 20 | Protein Precipitation with Acetonitrile | [1] |
| UPLC-MS/MS | 40.52 | Protein Precipitation with Methanol | [2] |
| HILIC-MS/MS | 50.0 | Protein Precipitation with Acetonitrile | [3] |
| LC-MS/MS | 50 | Protein Precipitation with Acetonitrile | [4][5][6] |
| LC-MS/MS | 50 | Deproteinization | |
| LC-MS/MS | 100 | Methanol Precipitation | [7] |
| HPLC-UV | 30 | Solid-Phase Extraction (SPE) & Derivatization | [8] |
| HPLC-UV | 200 | Protein Precipitation & Derivatization | [9] |
| UV-Vis Spectrophotometry | 800 | Solid-Phase Extraction (SPE) & Derivatization | [10] |
Experimental Protocols
Detailed methodologies for the most common analytical techniques used to determine gabapentin's LLOQ in plasma are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying gabapentin in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, 50 µL of an internal standard solution (e.g., Metformin or a deuterated gabapentin analog) is added.[4]
-
Protein precipitation is induced by adding 500 µL of acetonitrile.[4]
-
The mixture is vortex-mixed for approximately 15 seconds and then centrifuged at high speed (e.g., 13,000 rpm) for 5 minutes.[4]
-
An aliquot of the resulting supernatant is then injected into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 analytical column is commonly used for separation.[1][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate (pH 3.0).[6]
-
Flow Rate: The flow rate is maintained according to the column dimensions and particle size, often in the range of 0.2 to 1.2 mL/min.[2][9]
-
Injection Volume: A small volume, typically 5 µL, of the prepared sample is injected.[4]
-
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods are also utilized for gabapentin quantification, though they often require a derivatization step due to gabapentin's lack of a strong chromophore.[11][12]
-
Sample Preparation (Protein Precipitation and Derivatization):
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a LiChrospher® C18 RP column, is typically used.[9]
-
Mobile Phase: The mobile phase is often a mixture of a phosphate buffer and methanol.[9]
-
Flow Rate: A flow rate of around 1.2 mL/min is common.[9]
-
Detection: UV detection is performed at a wavelength suitable for the derivatized gabapentin.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the LLOQ of gabapentin and a logical relationship for method selection.
Caption: Experimental workflow for LLOQ determination of gabapentin in plasma.
Caption: Decision tree for selecting a gabapentin quantification method.
References
- 1. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 6. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maturityneedlework.com [maturityneedlework.com]
- 10. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validated Analytical Methods for Gabapentin Quantification
An Objective Analysis of Methodologies for Researchers and Drug Development Professionals
Quantitative Performance of Validated Gabapentin Methods
The following tables summarize the key performance characteristics of different LC-MS/MS methods for gabapentin analysis, providing a basis for comparison.
Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range | 50 - 5000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method [1]
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low (QCL) | < 8.4% | < 8.4% | Within 10.2% | Within 10.2% |
| Medium (QCM) | < 8.4% | < 8.4% | Within 10.2% | Within 10.2% |
| High (QCH) | < 8.4% | < 8.4% | Within 10.2% | Within 10.2% |
Table 3: Recovery of a Validated LC-MS/MS Method [1]
| Analyte | Quality Control Sample | Mean Recovery (%) |
| Gabapentin | Low (QCL) | 85.4 |
| Gabapentin | Medium (QCM) | 88.5 |
| Gabapentin | High (QCH) | 92.4 |
| Internal Standard (Metformin) | - | 68.3 |
Table 4: Performance of a Rapid LC-MS/MS Method [2]
| Parameter | Value |
| Linearity Range | 100 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.20% |
| Inter-day Precision (%RSD) | ≤ 4.88% |
| Accuracy (%RE) | ≤ 6% |
| Recovery | 104% ± 2.55 |
Experimental Protocols
The methodologies employed across different laboratories, while generally similar, have slight variations in sample preparation and analytical conditions.
Method 1: LC-MS/MS with Protein Precipitation[1][2]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Rapid LC-MS/MS with Methanol Precipitation[3]
-
Sample Preparation:
-
To 20 µL of human serum, add 1 mL of cold methanol containing the internal standards (Gabapentin-D10 and Buprenorphine-D4).[2]
-
Vortex-mix for 20 seconds.[2]
-
Centrifuge at 6000 rpm at 4°C for 10 minutes.[2]
-
Collect the supernatant.
-
The pellet is washed with another 1 mL of cold methanol, centrifuged, and the supernatant is combined.[2]
-
The combined supernatant is evaporated and reconstituted in the mobile phase.[2]
-
-
Liquid Chromatography:
-
Chromatographic Run Time: 2 minutes.[2]
-
-
Mass Spectrometry:
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the bioanalysis of gabapentin in plasma or serum samples, based on the common steps identified in the reviewed methods.
Caption: General workflow for Gabapentin bioanalysis.
This guide provides a snapshot of the current state of validated analytical methods for gabapentin. While the methods presented demonstrate high levels of sensitivity, precision, and accuracy, it is important for individual laboratories to perform their own validation studies to ensure the chosen method is suitable for their specific application and instrumentation. The use of LC-MS/MS is consistently highlighted as the method of choice due to its ability to directly detect gabapentin without the need for derivatization, which simplifies sample preparation and reduces analysis time.[1][3]
References
A Researcher's Guide to Incurred Sample Reanalysis in Gabapentin Bioequivalence Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic drug products. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the precision and accuracy of the analytical method under real-world conditions. This guide provides a comprehensive comparison of ISR methodologies and acceptance criteria relevant to gabapentin bioequivalence (BE) studies, supported by detailed experimental protocols and visual workflows.
The Importance of ISR in Bioanalytical Method Validation
Bioanalytical methods are rigorously validated before analyzing study samples. This validation typically uses spiked quality control (QC) samples prepared in a clean matrix. However, incurred samples—those obtained from subjects after drug administration—can present a more complex analytical challenge.[1] Factors such as the presence of metabolites, protein binding, back-conversion of metabolites, and matrix effects can differ between incurred samples and spiked QCs, potentially affecting the reliability of the analytical method.[1] ISR is therefore essential to demonstrate that the validated method is reproducible for the actual study samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for all bioequivalence studies to ensure the integrity of the pharmacokinetic data.[1][2]
Comparative Analysis of ISR Acceptance Criteria
Regulatory guidelines provide clear acceptance criteria for ISR in bioequivalence studies. While largely harmonized, minor differences in the recommended number of samples for reanalysis exist. The fundamental acceptance criterion for small molecules like gabapentin is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the reanalyzed concentration should be within ±20% of their mean.
Below is a summary of the key parameters and acceptance criteria for ISR as stipulated by major regulatory agencies.
| Parameter | FDA Guideline | EMA Guideline |
| Studies Requiring ISR | All in vivo human BE studies and all pivotal PK or PD studies. | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function. |
| Number of Samples | A minimum of 7% of the total number of study samples, with a minimum of 20 samples. For studies with fewer than 1000 samples, at least 10% of the samples. | 10% of the samples for studies with up to 1000 samples. For studies with more than 1000 samples, 100 samples plus 5% of the number of samples exceeding 1000. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase. | Samples should be obtained from around Cmax and in the elimination phase. |
| Acceptance Criteria | At least 67% of the repeated samples must have a percentage difference between the original and the repeated value within ±20% of their mean. | The percent difference between the initial concentration and the concentration measured during the repeat analysis should not be greater than 20% of their mean for at least 67% of the repeats. |
| Calculation Formula | (% Difference) = [(Repeat Value - Initial Value) / Mean Value] x 100 | (% Difference) = [(Repeat Value - Initial Value) / Mean Value] x 100 |
Experimental Protocol for Incurred Sample Reanalysis
The following protocol outlines a typical procedure for conducting ISR in a gabapentin bioequivalence study.
1. Objective: To confirm the reproducibility of the bioanalytical method for gabapentin in incurred human plasma samples.
2. Materials:
-
Incurred plasma samples from the gabapentin bioequivalence study.
-
Validated bioanalytical method for gabapentin in human plasma (typically LC-MS/MS).
-
Calibrators and quality control samples.
-
All necessary reagents and solvents as per the validated method.
3. Sample Selection:
-
Randomly select a predetermined number of incurred samples for reanalysis based on regulatory requirements (e.g., 10% of the first 1000 samples).
-
Ensure that the selected samples are distributed around the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
-
Include samples from multiple subjects.
4. Reanalysis Procedure:
-
The reanalysis should be conducted in a separate analytical run from the original analysis, preferably on a different day.
-
The same validated bioanalytical method used for the initial analysis must be used for the reanalysis.[1]
-
The reanalysis run should include a full set of calibrators and QC samples to ensure the validity of the run.
-
The analysts conducting the reanalysis should ideally be blinded to the original results.
5. Data Evaluation:
-
Calculate the percentage difference between the initial concentration and the reanalyzed concentration for each sample using the formula: % Difference = [(Reanalyzed Concentration - Original Concentration) / Mean Concentration] x 100.
-
Determine the number of samples that meet the acceptance criterion (i.e., % difference within ±20%).
-
Calculate the percentage of samples meeting the acceptance criterion.
6. Acceptance:
-
The ISR is considered acceptable if at least 67% of the reanalyzed samples meet the acceptance criterion.
7. Investigation of ISR Failure:
-
If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the root cause.
-
Potential causes for failure could include issues with analyte stability, metabolite interference, sample handling, or procedural errors.
Bioanalytical Considerations for Gabapentin
The most common bioanalytical method for the quantification of gabapentin in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity. When developing and validating a method for a gabapentin BE study, it is important to consider the following:
-
Metabolites: Gabapentin is not significantly metabolized in humans, which simplifies the bioanalysis as interference from metabolites is not a major concern.
-
Potential Interference: While gabapentin itself has few metabolites, co-administered medications or endogenous compounds could potentially interfere with the analysis. A known issue is the potential for gabapentin to interfere with the LC-MS/MS analysis of amphetamine, highlighting the importance of chromatographic separation.[5][6][7]
-
Sample Stability: The stability of gabapentin in plasma should be thoroughly evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Visualizing the ISR Workflow and its Role in Bioequivalence
To better illustrate the process and its significance, the following diagrams created using Graphviz (DOT language) depict the ISR workflow and its logical connection to the overall bioequivalence assessment.
Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Gabapentin Analysis
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For Gabapentin, an anticonvulsant and analgesic drug, two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are often employed. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for Gabapentin analysis often hinges on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of key performance parameters for each technique based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 - 120 µg/mL (in plasma and urine)[1] | 50 - 5000 ng/mL (in human plasma)[2][3] |
| Limit of Detection (LOD) | 0.5 x 10⁻⁶ mg/mL (derivatized)[4] | 13.37 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.1 - 4 µg/mL (in plasma and urine)[1] | 10 - 50 ng/mL[3][6][7] |
| Accuracy (% Recovery) | ~105%[4] | 85.4% - 108.5%[2][3] |
| Precision (%RSD) | < 1% (Instrumental)[4] | < 15.6% (Inter-day)[6] |
| Sample Preparation | Derivatization required[1][4][8] | Simple protein precipitation[2][6] |
| Run Time | ~15 minutes[9] | 2 - 7 minutes[6][7] |
The Core Distinction: Derivatization
One of the most significant differences between the two techniques lies in the sample preparation. Gabapentin's chemical structure lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[4][9] This makes direct detection by UV spectrophotometry challenging and often insensitive. To overcome this, HPLC-UV methods necessitate a chemical derivatization step to attach a chromophore to the Gabapentin molecule.[1][4][8] Common derivatizing agents include o-phthalaldehyde (OPA), 1-fluoro-2,4-dinitrobenzene (FDNB), and catechol.[1][4][8] This additional step increases sample preparation time and complexity.[2]
In contrast, LC-MS/MS detects molecules based on their mass-to-charge ratio, a property inherent to the Gabapentin molecule. This eliminates the need for derivatization, allowing for a much simpler and faster sample preparation, often involving a straightforward protein precipitation step.[2][6]
Experimental Protocols: A Closer Look
To provide a clearer understanding of the practical application of each technique, detailed experimental protocols are outlined below.
HPLC-UV Method with Derivatization
This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
1. Sample Preparation (with Derivatization):
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[1]
-
Derivatization: Transfer the supernatant to a new tube. Add a solution of the derivatizing agent (e.g., FDNB in a suitable buffer) and incubate at a specific temperature and time to allow the reaction to complete.[1]
-
Extraction: After derivatization, perform a liquid-liquid extraction to remove excess derivatizing agent and other interferences.[1]
-
Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 80:20 v/v).[8][10]
-
Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 275 nm or 360 nm).[1][8]
-
Injection Volume: 20 µL.
LC-MS/MS Method
This protocol highlights the streamlined workflow characteristic of LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of an internal standard solution and 500 µL of acetonitrile.[2]
-
Vortex for 15 seconds and centrifuge at 13,000 rpm for 5 minutes.[2]
-
Inject a small aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[2]
2. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2][6]
-
Mass Transitions: Monitor specific precursor-to-product ion transitions for Gabapentin (e.g., m/z 172 → 154) and the internal standard.[2][3]
Visualizing the Workflow and Comparison
To further illustrate the differences between the two methodologies, the following diagrams were generated using Graphviz.
Caption: Experimental workflows for Gabapentin analysis.
Caption: Key characteristics of HPLC-UV vs. LC-MS/MS.
Conclusion: Making the Right Choice
The decision to use HPLC-UV or LC-MS/MS for Gabapentin analysis is a trade-off between sensitivity, speed, and instrumental complexity.
HPLC-UV is a viable option when:
-
High sensitivity is not a primary requirement.
-
Access to LC-MS/MS instrumentation is limited.
-
The laboratory has established expertise in derivatization techniques.
LC-MS/MS is the superior choice for:
-
Assays requiring high sensitivity and low limits of detection, such as in pharmacokinetic studies or therapeutic drug monitoring.[2][7]
-
High-throughput analysis where rapid sample processing is crucial.
-
Analysis of complex biological matrices where the selectivity of mass spectrometric detection is advantageous.
References
- 1. maturityneedlework.com [maturityneedlework.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of Analytical Methods for Gabapentin
The following guide provides a comparative evaluation of the robustness of common analytical methods for the quantification of Gabapentin in pharmaceutical formulations. Robustness, a key validation parameter as per the International Council for Harmonisation (ICH) guidelines, is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a reliable analytical method for Gabapentin.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and a UV-Vis Spectrophotometric method are two common techniques employed for the analysis of Gabapentin. The robustness of these methods is evaluated by intentionally varying critical parameters and observing the effect on the analytical results, typically expressed as the percentage of Relative Standard Deviation (%RSD).
Table 1: Comparison of Robustness Parameters for HPLC and UV-Vis Spectrophotometric Methods
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Mobile Phase Composition / Solvent | Variation in the ratio of organic to aqueous phase (e.g., ±2%)[1] | - |
| pH of Mobile Phase / Solvent | Deliberate change in pH (e.g., ±0.1)[1] | - |
| Flow Rate | Small variations in the flow rate (e.g., ±0.1 ml/min)[1] | - |
| Wavelength | Minor adjustments to the detection wavelength (e.g., ±2 nm)[2][3] | Deliberate change in measurement wavelength (e.g., ±1 nm)[4] |
| Column Temperature | - | - |
| Analyst | Performed by different analysts[2] | - |
| Instrument | - | Analysis on different instruments |
Table 2: Experimental Data on the Robustness of a Validated RP-HPLC Method [1]
| Parameter Varied | Variation | % RSD of Peak Area |
| Mobile Phase Composition | Acetonitrile:Buffer (48:52) | 0.32 |
| Acetonitrile:Buffer (52:48) | 0.28 | |
| pH of Mobile Phase | pH 5.4 | 0.35 |
| pH 5.6 | 0.31 | |
| Flow Rate | 1.1 ml/min | 0.29 |
| 1.3 ml/min | 0.33 |
Table 3: Experimental Data on the Robustness of a Validated UV Spectrophotometric Method [4]
| Parameter Varied | Variation | % Assay | % RSD |
| Wavelength | 215 nm | 99.2 | 0.4 |
| 217 nm | 100.0 | 0.4 |
Experimental Protocols
Detailed methodologies for conducting robustness studies are crucial for the reproducibility and validation of an analytical method.
Robustness Testing Protocol for HPLC Method
A typical robustness study for an RP-HPLC method for Gabapentin involves the following steps[1]:
-
Preparation of Standard and Sample Solutions: Prepare a standard stock solution of Gabapentin and further dilute to a known concentration (e.g., 2 ppm). Prepare sample solutions from the pharmaceutical dosage form to be tested.
-
System Suitability: Before starting the robustness evaluation, ensure the suitability of the chromatographic system by injecting the standard solution and checking parameters like theoretical plates, tailing factor, and %RSD of replicate injections.
-
Variation of Method Parameters: Intentionally vary the following parameters one at a time:
-
Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous buffer by a small margin (e.g., ±2%)[1].
-
pH of the Mobile Phase: Adjust the pH of the buffer in the mobile phase by a small amount (e.g., ±0.1 or ±0.2)[1].
-
Flow Rate: Change the flow rate of the mobile phase slightly (e.g., ±0.1 ml/min)[1].
-
Column Temperature: If a column oven is used, vary the temperature by a few degrees (e.g., ±5°C).
-
Wavelength: Modify the detection wavelength by a small increment (e.g., ±2 nm)[2].
-
-
Analysis: Inject the standard and sample solutions under each of the modified conditions.
-
Data Evaluation: Calculate the assay results, peak area, retention time, and system suitability parameters for each condition. The method is considered robust if the results remain within the acceptance criteria (e.g., %RSD < 2%).
Robustness Testing Protocol for UV-Vis Spectrophotometric Method
For a UV-Vis spectrophotometric method, the robustness is assessed as follows[3][4]:
-
Preparation of Solutions: Prepare a standard solution of Gabapentin at a known concentration.
-
Variation of Wavelength: Measure the absorbance of the standard solution at the specified wavelength and at slightly altered wavelengths (e.g., ±1 nm or ±2 nm from the maximum absorbance wavelength)[4].
-
Data Analysis: Calculate the percentage assay or concentration at each wavelength. The method is deemed robust if the results are not significantly affected by the small changes in the measurement wavelength, with the %RSD typically being less than 2.0%[3].
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the robustness of a Gabapentin analytical method.
Caption: Workflow for the evaluation of analytical method robustness.
References
Precision in Gabapentin Quality Control: A Comparative Analysis of Analytical Methods
A critical aspect of pharmaceutical quality control is ensuring the precision of analytical methods used to quantify active pharmaceutical ingredients (APIs) like gabapentin. This guide provides a comparative analysis of inter-day and intra-day precision for gabapentin quality control samples, drawing upon data from various validated analytical techniques. The presented data, experimental protocols, and workflow diagrams are intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust quality control procedures.
Data Summary: Inter-day and Intra-day Precision of Gabapentin Quantification
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision measures the variability within a single day of analysis, while inter-day precision assesses the variability across different days. The following table summarizes the precision data from different analytical methods used for gabapentin quantification.
| Analytical Method | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC-UV | 30 µg/mL | 0.96 | 0.811 |
| HPLC-UV [1][2] | 940 µg/mL | 0.115 | 0.031 - 0.115 |
| 980 µg/mL | 0.056 | ||
| 1040 µg/mL | 0.034 | ||
| HPLC with Derivatization [3] | 0.5, 1, and 2.5 mg/mL | 0.91 (Repeatability) | Not Reported |
| UV Spectrophotometry [4] | 10-60 µg/mL | < 2.0 | Not Reported |
| UPLC-MS/MS [5] | HQC, MQC, LQC | Within acceptable ranges | Within acceptable ranges |
| HPLC-UV-CAD (for impurities) [6] | 0.03% - 0.24% | 0.8 - 4.7 (non-volatile impurities) | Not Reported |
| 4.6 - 8.4 (semi-volatile impurity B) |
HQC: High Quality Control, MQC: Medium Quality Control, LQC: Low Quality Control
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the key techniques cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection[1]
-
Instrumentation: An isocratic HPLC instrument with a UV-detector.
-
Column: Zodiac C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Triethylamine in a 50:25:25 (v/v/v) ratio.
-
Detection: UV detection at a wavelength of 211 nm.
-
Standard Solution Preparation: A stock solution of 1 mg/mL gabapentin is prepared by dissolving 100 mg of gabapentin in the mobile phase, sonicating, and diluting to 100 mL. Working standards are prepared by further dilution of the stock solution.
-
Sample Preparation (Tablets): 20 tablets are weighed and finely powdered. A quantity of powder equivalent to 50 mg of gabapentin is weighed, dissolved in the mobile phase, sonicated for 15 minutes, filtered, and diluted to 50 mL to achieve a concentration of 1 mg/mL. This is further diluted to the required concentration.
-
Precision Study:
-
Intra-day Precision: Six replicate injections of a 30 µg/mL standard solution are performed on the same day.
-
Inter-day Precision: Six replicate injections of a 30 µg/mL standard solution are performed on a different day.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm Waters column (150 mm × 4.6 mm).[2]
-
Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate solution (20:80, v/v), with the pH adjusted to 6.2 with 10% NaOH.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Procedure for Determination: To each flask, 0.8 ml of 5 × 10⁻¹ M KI and 3.2 ml of 3 × 10⁻¹ M KIO₃ are added and diluted to volume with distilled water. The reaction is allowed to proceed at room temperature.
-
Precision Study:
HPLC with Chemical Derivatization[4]
-
Derivatization: A chromophore (catechol) is added to the gabapentin structure to enhance UV absorption.
-
Instrumentation: HPLC with a UV/Vis detector.
-
Mobile Phase: Methanol and water in a 50:50 (v/v) ratio.
-
Detection: UV detection at a wavelength of 300 nm.
-
Precision Study (Repeatability): Three replicates of three different concentrations (0.5, 1, and 2.5 mg/mL) are prepared and tested.
UV Spectrophotometry[5][8]
-
Instrumentation: UV-Visible spectrophotometer.
-
Standard Solution Preparation: A stock solution is prepared by dissolving 25 mg of gabapentin powder in a 25 mL volumetric flask with the solvent mixture. This is then further diluted to the working concentration range.
-
Precision Study: The precision of the method is determined by analyzing a sufficient number of aliquots of a homogenous sample. The %RSD values for precision were found to be less than 2.0%.[4]
Experimental Workflow
The following diagram illustrates a general workflow for assessing the inter-day and intra-day precision of gabapentin quality control samples.
Caption: Workflow for assessing inter-day and intra-day precision of gabapentin QC samples.
References
- 1. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical method development and validation of gabapentin in bulk and tablet dosage form by using UV spectroscopic method [ipindexing.com]
Safety Operating Guide
Proper Disposal of Gabapentin-13C3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedural steps for the safe disposal of Gabapentin-13C3, a stable isotope-labeled version of Gabapentin used in research. Adherence to these guidelines is essential to ensure compliance with regulations and to minimize environmental impact.
This compound, while not classified as a hazardous substance by all regulatory bodies, requires careful handling due to its potential for environmental toxicity and its classification as a reproductive toxicant in some safety data sheets. As a stable isotope-labeled compound, this compound is not radioactive; therefore, its disposal is dictated by its chemical properties rather than radiological concerns. The primary regulations governing its disposal fall under the Resource Conservation and Recovery Act (RCRA), which provides a framework for managing both hazardous and non-hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | May be necessary if handling large quantities or if dust is generated. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other hazardous materials.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, compatible, and properly labeled waste container.
2. Containerization:
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound and any solvents used.
-
Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound" and any other components of the waste stream.
3. On-site Accumulation:
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills.
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Incineration: The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.
-
Do Not Dispose Down the Drain: Gabapentin has been detected in wastewater and can have adverse effects on aquatic organisms. Therefore, it is crucial to prevent its entry into the sewer system.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its disposal. It is imperative that all laboratory personnel handling hazardous waste are trained on these regulations and the specific procedures implemented by their institution.
While Gabapentin itself is not explicitly listed as a hazardous waste by RCRA, some of its characteristics, such as its aquatic toxicity, warrant its management as a hazardous chemical waste in a laboratory setting. Furthermore, if it is mixed with a solvent that is a listed hazardous waste, the entire mixture must be treated as hazardous.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
